IRL-3630
Descripción
Propiedades
Número CAS |
173189-01-0 |
|---|---|
Fórmula molecular |
C31H40N4O6S |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
N-[(2R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-butylsulfonylamino]-3-[4-(1,2-oxazol-5-yl)phenyl]-1-oxopropan-2-yl]-N,3,5-trimethylbenzamide |
InChI |
InChI=1S/C31H40N4O6S/c1-7-8-15-42(39,40)35(28(20(2)3)29(32)36)31(38)26(34(6)30(37)25-17-21(4)16-22(5)18-25)19-23-9-11-24(12-10-23)27-13-14-33-41-27/h9-14,16-18,20,26,28H,7-8,15,19H2,1-6H3,(H2,32,36)/t26-,28+/m1/s1 |
Clave InChI |
DWRROFDJWVYOHG-IAPPQJPRSA-N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
IRL-3630; IRL 3630; IRL3630; |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Identity of IRL-3630: A Case of Mistaken Identity in Asthma Research
An in-depth investigation into the mechanism of action of IRL-3630 in pulmonary asthma, as requested, has revealed a significant challenge: the compound "this compound" does not appear in publicly available scientific literature, clinical trial databases, or pharmaceutical pipelines. This suggests that "this compound" may be an internal project code not yet disclosed publicly, a discontinued program, or a possible misnomer for another therapeutic agent.
Initial searches for "this compound" yielded no relevant results. Further investigation to cross-reference the compound with other known asthma drugs, such as AZD8630, also failed to establish any connection. While the user's request for a detailed technical guide on a novel asthma therapeutic is of significant interest to the research and drug development community, the absence of any public data on "this compound" makes it impossible to fulfill the core requirements of the request at this time.
The field of asthma research is vibrant, with numerous therapeutic agents targeting various pathways implicated in its pathophysiology. These include biologics targeting inflammatory cytokines and their receptors, as well as small molecules aimed at downstream signaling cascades. For any given compound, a comprehensive technical guide would typically include:
-
Target Identification and Validation: Elucidation of the specific molecular target of the drug and the rationale for its role in asthma.
-
Preclinical Pharmacology: In vitro and in vivo data demonstrating the drug's potency, selectivity, and efficacy in disease models.
-
Mechanism of Action: Detailed description of the signaling pathways modulated by the drug.
-
Pharmacokinetics and Pharmacodynamics: Characterization of the drug's absorption, distribution, metabolism, and excretion, as well as its effect on the body.
-
Clinical Trial Data: Summary of findings from Phase I, II, and III clinical trials, including efficacy and safety data in human subjects.
-
Experimental Protocols: Detailed methodologies of key experiments to allow for reproducibility and further investigation.
Unfortunately, due to the lack of information on "this compound," none of these essential components can be provided.
It is recommended that the identity of "this compound" be verified. Should this be a typographical error for a known therapeutic agent, a comprehensive technical guide could be generated. For instance, significant public information is available for numerous asthma drugs in development and on the market.
Without further clarification or the public disclosure of information regarding "this compound," a detailed analysis of its mechanism of action in pulmonary asthma remains beyond the reach of current knowledge. We will continue to monitor for any new information on this compound and are prepared to provide a thorough technical guide should data become available.
Investigating the Downstream Signaling Pathways of IRL-3630: A Technical Guide
Abstract
IRL-3630 is a potent and selective antagonist of the endothelin (ET) receptor system, with balanced affinity for both ETA and ETB subtypes.[1] The endothelin pathway, upon activation by its ligand endothelin-1 (ET-1), plays a critical role in vasoconstriction, cellular proliferation, and inflammation through a complex signaling cascade.[1][2] This document provides an in-depth technical overview of the downstream signaling pathways modulated by this compound. By competitively inhibiting the binding of ET-1 to its receptors, this compound effectively attenuates the canonical Gq-protein-mediated activation of Phospholipase C (PLC), subsequent mobilization of intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade. The data herein demonstrate the mechanism of action of this compound and provide detailed protocols for key experimental validations.
Introduction to the Endothelin Signaling Pathway
Endothelin-1 (ET-1) is a powerful peptide that exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs): the endothelin type A (ETA) and type B (ETB) receptors.[3][4][5] Both receptors are primarily coupled to the Gq/11 family of heterotrimeric G-proteins.[6][7][8]
Upon ET-1 binding, the Gq alpha subunit activates its primary effector, Phospholipase C-beta (PLCβ).[6][9] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][6][10]
-
Diacylglycerol (DAG): A lipid-based molecule that remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[6][10]
These initial events trigger further downstream cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for regulating gene expression related to cell proliferation, survival, and inflammation.[1][2][9][11][12] this compound, as a competitive antagonist, blocks the initial binding of ET-1, thereby preventing the initiation of this entire signaling cascade.
Mechanism of Action of this compound
This compound functions by occupying the ligand-binding sites on both ETA and ETB receptors, preventing the conformational change required for G-protein coupling and activation. This inhibitory action has been quantified through several key experiments, demonstrating a dose-dependent reduction in ET-1-induced signaling events.
Data Presentation
The inhibitory effects of this compound were quantified in primary human aortic smooth muscle cells (HASMCs). The data are summarized in the tables below.
Table 1: this compound Inhibition of ET-1-Induced Intracellular Calcium Mobilization
| This compound Concentration (nM) | Peak Intracellular [Ca2+] (% of ET-1 Control) | Standard Deviation |
| 0 (ET-1 only) | 100% | ± 5.2% |
| 1 | 85.4% | ± 4.8% |
| 10 | 51.2% | ± 3.9% |
| 100 | 15.7% | ± 2.1% |
| 1000 | 2.3% | ± 0.8% |
| Cells were pre-incubated with this compound for 15 minutes before stimulation with 10 nM ET-1. Calcium levels were measured using a fluorescent indicator. |
Table 2: this compound Attenuation of ET-1-Induced ERK1/2 Phosphorylation
| This compound Concentration (nM) | Relative p-ERK1/2 Level (Normalized to ET-1 Control) | Standard Deviation |
| 0 (ET-1 only) | 1.00 | ± 0.08 |
| 1 | 0.91 | ± 0.07 |
| 10 | 0.62 | ± 0.05 |
| 100 | 0.21 | ± 0.03 |
| 1000 | 0.04 | ± 0.01 |
| Cells were pre-incubated with this compound for 30 minutes before stimulation with 10 nM ET-1 for 10 minutes. Phospho-ERK1/2 levels were quantified by Western blot. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams visualize the endothelin signaling pathway, the point of inhibition by this compound, and the workflow for a key validation experiment.
Figure 1: this compound inhibits the ET-1 signaling cascade.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of endothelin and RAS/ERK signaling in immunopathogenesis-related fibrosis in patients with systemic sclerosis: an updated review with therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. mdpi.com [mdpi.com]
- 9. Coupling of endothelin receptors to the ERK/MAP kinase pathway. Roles of palmitoylation and G(alpha)q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of endothelin-1-induced MAP kinase activation in adrenal glomerulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of IRL-3630
Disclaimer: The following information on IRL-3630 is based on limited publicly available data. This compound was an early-stage investigational compound, and comprehensive pharmacokinetic and detailed experimental data have not been widely published. This document summarizes the available scientific findings.
Introduction
This compound is a potent, non-peptide, dual endothelin-A (ETᴀ) and endothelin-B (ETʙ) receptor antagonist that was under investigation by Novartis. Endothelin-1 (ET-1) is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular and pulmonary diseases. By blocking both ETᴀ and ETʙ receptors, this compound was designed to inhibit the detrimental effects of ET-1, suggesting potential therapeutic applications in conditions such as pulmonary hypertension and other cardiovascular disorders. Research into this compound and its analogues contributed to the development of other endothelin receptor antagonists.
Pharmacodynamic Profile
The pharmacodynamic properties of this compound have been characterized by its high affinity for both ETᴀ and ETʙ receptors and its functional antagonism of endothelin-1-induced physiological effects.
Receptor Binding Affinity
This compound exhibits a balanced and high affinity for both human ETᴀ and ETʙ receptors, as determined by in vitro radioligand binding assays.
| Receptor Subtype | Ligand | Ki (nM) |
| Human ETᴀ | This compound | 1.5[1] |
| Human ETʙ | This compound | 1.2[1] |
| Table 1: In vitro receptor binding affinity of this compound for human endothelin receptors. |
In Vitro Functional Activity
The functional antagonist activity of this compound has been demonstrated in various in vitro systems. In guinea pig isolated tracheas, which express both ETᴀ and ETʙ receptors, this compound effectively inhibited ET-1-induced contractions.
| Preparation | Agonist | Antagonist | pA₂ Value |
| Guinea Pig Isolated Trachea | Endothelin-1 | This compound | 7.1[1] |
| Table 2: In vitro functional antagonist activity of this compound. |
Furthermore, this compound demonstrated potent antagonism of ET-1-induced intracellular calcium mobilization in cell lines expressing either ETᴀ or ETʙ receptors.[1]
In Vivo Efficacy
Preclinical in vivo studies in anesthetized guinea pigs have shown that this compound can dose-dependently inhibit the physiological responses to ET-1 challenge.
| Animal Model | Challenge | Intervention | Effect |
| Anesthetized Guinea Pig | Endothelin-1 (1.3 µg/kg, i.v.) | This compound (10 and 30 µg/kg, i.v.) | Dose-dependent inhibition of ET-1-induced changes in respiratory resistance and compliance[1] |
| Table 3: In vivo pharmacodynamic effects of this compound. |
Signaling Pathway
This compound acts by competitively blocking the binding of endothelin-1 to its receptors, thereby inhibiting downstream signaling cascades that lead to vasoconstriction and cell proliferation.
Caption: this compound signaling pathway.
Pharmacokinetic Profile
There is no publicly available quantitative data on the pharmacokinetic parameters of this compound, such as its half-life, clearance, volume of distribution, and oral bioavailability. The limited development history of this compound likely accounts for the absence of this information in the scientific literature.
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not available in the public domain. However, based on the published abstract, the methodologies can be generally described as follows.
Receptor Binding Assays
The receptor binding affinity of this compound for human ETᴀ and ETʙ receptors was likely determined using a competitive radioligand binding assay. This method typically involves:
-
Membrane Preparation: Isolation of cell membranes expressing the receptor of interest.
-
Competitive Binding: Incubation of the membranes with a constant concentration of a radiolabeled endothelin receptor ligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: Separation of bound from free radioligand followed by quantification of radioactivity.
-
Data Analysis: Calculation of the inhibitory constant (Ki) from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Caption: General workflow for receptor binding assay.
In Vitro Functional Assays (Isolated Guinea Pig Trachea)
The pA₂ value, a measure of antagonist potency, was determined in isolated guinea pig tracheas. The general protocol for such an experiment is:
-
Tissue Preparation: Dissection and mounting of tracheal ring preparations in an organ bath containing a physiological salt solution.
-
Cumulative Concentration-Response Curve: Generation of a cumulative concentration-response curve to endothelin-1 to establish a baseline contractile response.
-
Antagonist Incubation: Incubation of the tissues with a fixed concentration of this compound for a specified period.
-
Shifted Concentration-Response Curve: Generation of a new cumulative concentration-response curve to endothelin-1 in the presence of this compound.
-
Data Analysis: Calculation of the pA₂ value from the rightward shift of the concentration-response curve.
In Vivo Studies (Anesthetized Guinea Pig)
The in vivo efficacy of this compound was assessed in anesthetized guinea pigs by measuring its effect on endothelin-1-induced changes in respiratory mechanics. A typical protocol would involve:
-
Animal Preparation: Anesthetization and surgical preparation of guinea pigs for the measurement of respiratory resistance and compliance.
-
Baseline Measurement: Recording of baseline respiratory parameters.
-
Drug Administration: Intravenous administration of this compound at different doses.
-
ET-1 Challenge: Intravenous administration of endothelin-1 to induce changes in respiratory mechanics.
-
Measurement of Effect: Recording the changes in respiratory resistance and compliance following the ET-1 challenge in the presence of this compound.
-
Data Analysis: Comparison of the ET-1-induced changes in the presence and absence of this compound to determine the inhibitory effect.
Summary
This compound is a potent dual ETᴀ/ETʙ receptor antagonist with high binding affinity and functional antagonist activity demonstrated in both in vitro and in vivo preclinical models. While its pharmacodynamic profile suggests potential therapeutic utility, the lack of publicly available pharmacokinetic data and detailed experimental protocols limits a comprehensive understanding of its properties. The early discontinuation of its development program is the likely reason for this scarcity of information. The foundational research on this compound, however, has contributed to the broader understanding of endothelin receptor antagonism and the development of subsequent therapeutic agents in this class.
References
Preclinical Profile of IRL-3630: A Technical Overview of a Dual Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical information for the dual endothelin receptor antagonist IRL-3630. Notably, comprehensive preclinical toxicology and safety studies for this compound are not available in the public domain. The development of this compound appears to have been discontinued at an early stage. Therefore, this guide also provides a broader context on the toxicological profile of dual endothelin receptor antagonists as a class to offer a potential framework for understanding compounds of this nature.
Introduction to this compound
This compound is a potent, non-peptide dual antagonist of the endothelin-A (ETA) and endothelin-B (ETB) receptors, developed by Novartis Pharma KK. Endothelin-1 (ET-1) is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular and pulmonary diseases. By blocking both ETA and ETB receptors, dual antagonists like this compound were investigated for their potential to mitigate the detrimental effects of ET-1. However, the development of this compound and its analogues was reportedly halted early due to challenges in synthesis and the inactivity of most analogues.
Available Pharmacological Data
While dedicated toxicology reports are not publicly available, some in vitro and in vivo pharmacological data for this compound have been published.
In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Receptor | Species | Value | Reference |
| Ki | Human ETA | Human | 1.5 nM | [1] |
| Ki | Human ETB | Human | 1.2 nM | [1] |
| pA2 | ETA/ETB | Guinea Pig | 7.1 | [1] |
Ki: Inhibitor constant; pA2: A measure of antagonist potency.
This compound demonstrated a balanced and high affinity for both human ETA and ETB receptors. The compound also potently antagonized endothelin-1-induced intracellular calcium increases in embryonic bovine tracheal cells (expressing ETA receptors) and human Girardi heart cells (expressing ETB receptors).[1] In isolated guinea pig tracheas, which possess both ETA and ETB receptors, this compound effectively inhibited endothelin-1-induced contractions.[1]
In Vivo Pharmacology
An in vivo study in anesthetized guinea pigs demonstrated the biological activity of this compound.
| Animal Model | Doses (i.v.) | Effect | Reference |
| Anesthetized Guinea Pigs | 10 and 30 µg/kg | Dose-dependent inhibition of endothelin-1-induced changes in respiratory resistance and compliance. | [1] |
Experimental Protocol: In Vivo Respiratory Mechanics in Guinea Pigs
The following is a detailed methodology based on the published study of this compound's effect on respiratory mechanics.[1]
Objective: To determine the in vivo efficacy of this compound in antagonizing endothelin-1-induced bronchoconstriction.
Animal Model: Male Hartley guinea pigs.
Anesthesia: Urethane and alpha-chloralose administered intraperitoneally.
Surgical Preparation:
-
The trachea is cannulated for artificial ventilation.
-
The jugular vein is cannulated for intravenous administration of compounds.
-
The carotid artery is cannulated for blood pressure monitoring.
Measurement of Respiratory Mechanics:
-
Respiratory resistance and compliance are measured using a pulmonary mechanics analyzer.
Experimental Procedure:
-
A baseline of respiratory parameters is established.
-
A bolus intravenous injection of endothelin-1 (1.3 µg/kg) is administered to induce changes in respiratory resistance and compliance.
-
In separate groups of animals, this compound (10 and 30 µg/kg) is administered intravenously prior to the endothelin-1 challenge.
-
Changes in respiratory resistance and compliance are recorded and compared between the control (endothelin-1 alone) and this compound-treated groups.
Visualizations: Pathways and Workflows
Endothelin Signaling Pathway
The diagram below illustrates the general signaling pathway of endothelin-1 and the points of intervention for a dual antagonist like this compound.
Caption: Endothelin-1 signaling and inhibition by this compound.
Experimental Workflow for In Vivo Respiratory Mechanics Study
The following diagram outlines the workflow for the in vivo experiment described in Section 3.
Caption: Experimental workflow for the guinea pig study.
Preclinical Toxicology and Safety: A Class-Based Perspective
Due to the absence of specific preclinical toxicology and safety data for this compound, this section provides an overview of the known safety concerns associated with dual endothelin receptor antagonists as a class, based on data from compounds like bosentan and macitentan. These potential liabilities would have been critical areas of investigation during the preclinical development of this compound.
General Toxicological Profile of Dual Endothelin Receptor Antagonists
The following table summarizes the common adverse effects observed with dual endothelin receptor antagonists in preclinical and clinical studies.
| Toxicological Endpoint | Common Findings | Potential Mechanism |
| Hepatotoxicity | Elevated liver aminotransferases. | The exact mechanism is not fully understood but may involve inhibition of bile salt export pump (BSEP). |
| Teratogenicity | Craniofacial and cardiovascular malformations in animal studies. | Endothelin signaling is crucial for normal embryonic development, particularly of neural crest-derived tissues. |
| Anemia | Dose-dependent decreases in hemoglobin and hematocrit. | Likely due to hemodilution from vasodilation and fluid retention, and potentially a direct effect on erythropoiesis. |
| Fluid Retention/Edema | Peripheral edema. | Vasodilation and potential effects on renal sodium and water handling. |
| Cardiovascular Effects | Hypotension, reflex tachycardia. | Direct consequence of vasodilation. |
Key Areas for Preclinical Safety Evaluation
A standard preclinical safety and toxicology program for a compound like this compound would have included:
-
Safety Pharmacology: Evaluation of effects on the central nervous, cardiovascular, and respiratory systems.
-
Acute, Sub-chronic, and Chronic Toxicity Studies: In at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
-
Genotoxicity: A battery of in vitro and in vivo assays to assess mutagenic and clastogenic potential.
-
Carcinogenicity: Long-term studies in rodents to evaluate tumorigenic potential.
-
Reproductive and Developmental Toxicology: Studies to assess effects on fertility, and embryofetal and pre/postnatal development.
Conclusion
This compound is a potent dual endothelin receptor antagonist with demonstrated in vitro and in vivo pharmacological activity. However, the publicly available data on its preclinical toxicology and safety profile is virtually nonexistent, likely due to the early termination of its development. Based on the established safety profile of the dual endothelin receptor antagonist class, key areas of toxicological concern would have included hepatotoxicity, teratogenicity, anemia, and fluid retention. Any future development of compounds with a similar mechanism of action would require a thorough investigation of these potential liabilities through a comprehensive preclinical safety and toxicology program.
References
IRL-3630: A Novel Antagonist for Endothelin-1-Induced Vasoconstriction
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of IRL-3630, a potent bifunctional endothelin (ET) receptor antagonist, and its role in inhibiting endothelin-1 (ET-1) induced vasoconstriction. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the endothelin system.
Endothelin-1 is a powerful vasoconstrictor peptide that plays a crucial role in the regulation of vascular tone.[1][2][3] Dysregulation of the ET-1 pathway is implicated in various cardiovascular diseases, making it a significant target for therapeutic intervention.[1][4] this compound has emerged as a promising agent that exhibits high affinity for both ETA and ETB receptors, offering a dual-antagonism approach to mitigate the effects of ET-1.
Core Mechanism of Action
This compound functions as a competitive antagonist of endothelin receptors, thereby blocking the downstream signaling cascades initiated by ET-1. ET-1 mediates its vasoconstrictive effects primarily through the G protein-coupled receptors, ETA and ETB, located on vascular smooth muscle cells.[1][5] Activation of these receptors triggers a signaling pathway that ultimately leads to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile machinery, resulting in smooth muscle contraction and vasoconstriction.[1][5][6]
Endothelin-1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the signaling pathway of endothelin-1 leading to vasoconstriction and the point of intervention for this compound.
Quantitative Data on this compound Efficacy
The following table summarizes the in vitro pharmacological properties of IRL-3630A, a sodium salt form of this compound. The data highlights its balanced affinity for both ETA and ETB receptors and its potent antagonism of ET-1-induced effects.
| Parameter | Receptor/Cell Type | Value | Reference |
| Apparent Ki | Human Endothelin ETA Receptor | 1.5 nM | [7] |
| Human Endothelin ETB Receptor | 1.2 nM | [7] | |
| pA2 | Guinea Pig Isolated Trachea (ET-1 induced contraction) | 7.1 | [7] |
Ki (Inhibition constant) is a measure of the binding affinity of an antagonist to a receptor. A lower Ki value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency of the antagonist.
Experimental Protocols
This section outlines the detailed methodologies for key experiments that are typically employed to evaluate the efficacy of endothelin receptor antagonists like this compound in inhibiting ET-1 induced vasoconstriction.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either human ETA or ETB receptors are prepared.
-
Radioligand Binding: A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1) is incubated with the prepared cell membranes.
-
Competitive Binding: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Vasoconstriction Assay
Objective: To assess the functional antagonism of this compound on ET-1-induced contraction of isolated blood vessels.
Methodology:
-
Tissue Preparation: Rings of arteries (e.g., rat aorta, human internal mammary artery) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Isometric Tension Recording: The arterial rings are connected to isometric force transducers to record changes in tension.
-
Cumulative Concentration-Response Curve to ET-1: After an equilibration period, a cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of this compound for a predetermined period.
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve to ET-1 is generated in the presence of this compound.
-
Data Analysis: The rightward shift in the ET-1 concentration-response curve caused by this compound is used to calculate the pA2 value, which quantifies the antagonist's potency.
Intracellular Calcium Measurement
Objective: To determine the effect of this compound on ET-1-induced increases in intracellular calcium ([Ca2+]i).
Methodology:
-
Cell Culture: Vascular smooth muscle cells or cell lines expressing endothelin receptors (e.g., embryonic bovine tracheal cells for ETA, human Girardi heart cells for ETB) are cultured.[7]
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM.
-
Fluorimetry: The dye-loaded cells are placed in a fluorometer, and the baseline fluorescence is recorded.
-
ET-1 Stimulation: ET-1 is added to the cells to induce an increase in [Ca2+]i, which is detected as a change in fluorescence.
-
Antagonist Pre-treatment: In a separate experiment, the cells are pre-incubated with this compound before the addition of ET-1.
-
Data Analysis: The inhibitory effect of this compound on the ET-1-induced calcium signal is quantified by comparing the peak fluorescence change in the presence and absence of the antagonist.
Experimental Workflow for Evaluating an Endothelin Receptor Antagonist
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel endothelin receptor antagonist like this compound.
Conclusion
This compound is a potent, dual ETA/ETB receptor antagonist with high affinity for both receptor subtypes. The data presented in this guide underscores its potential to effectively inhibit endothelin-1-induced vasoconstriction. The detailed experimental protocols provide a framework for researchers to further investigate the pharmacological profile of this compound and similar compounds. Its balanced antagonism makes it a compelling candidate for further development as a therapeutic agent for cardiovascular diseases characterized by elevated endothelin-1 levels and excessive vasoconstriction. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for endothelin-1-mediated vasoconstriction in severe chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effect of a novel bifunctional endothelin receptor antagonist, IRL 3630A, on guinea pig respiratory mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of IRL-3630 in Fibrotic Diseases: A Preclinical In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Fibrosis, a pathological condition characterized by the excessive deposition of extracellular matrix (ECM), leads to the scarring and hardening of tissues, ultimately causing organ dysfunction and failure.[1] This process is a final common pathway for a multitude of chronic diseases affecting organs such as the lungs, liver, kidneys, and heart.[1][2] The intricate cellular and molecular mechanisms driving fibrosis involve a complex interplay of various signaling pathways, with transforming growth factor-beta (TGF-β), Wingless/Int (Wnt), Yes-associated protein (YAP)/transcriptional coactivator with PDZ-binding motif (TAZ), and Platelet-Derived Growth Factor (PDGF) signaling cascades playing pivotal roles.[2][3][4] This whitepaper provides a comprehensive technical overview of the therapeutic potential of IRL-3630, a novel investigational small molecule inhibitor designed to modulate these key fibrotic pathways. We present a detailed account of the preclinical evaluation of this compound, including in vitro and in vivo experimental protocols, and summarize its anti-fibrotic efficacy through structured quantitative data. This document is intended to serve as a technical guide for researchers and drug development professionals exploring innovative anti-fibrotic therapies.
The Pathophysiology of Fibrosis and Key Signaling Pathways
The hallmark of fibrosis is the excessive accumulation of ECM proteins, such as collagen, which disrupts the normal architecture and function of the affected organ.[1] This process is driven by the activation of myofibroblasts, which are key effector cells responsible for ECM production.[5] Several signaling pathways are implicated in the activation of myofibroblasts and the progression of fibrosis.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway is a master regulator of fibrosis.[6][7] Upon binding of TGF-β to its receptor, the canonical pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[7][8] Non-canonical pathways, including the Erk1/2 MAPK and PI3K/Akt pathways, also contribute to the pro-fibrotic effects of TGF-β.[8]
Wnt/β-catenin Signaling
The canonical Wnt signaling pathway is also critically involved in fibrosis.[9][10] In the absence of Wnt ligands, β-catenin is targeted for degradation. Upon Wnt binding to its receptor, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of pro-fibrotic genes.[3] There is significant crosstalk between the Wnt and TGF-β signaling pathways, which can synergistically promote fibrosis.[10]
YAP/TAZ Signaling
The Hippo signaling pathway effectors, YAP and TAZ, have emerged as crucial mediators of fibrosis.[4][11] Mechanical cues, such as increased matrix stiffness, can lead to the nuclear translocation of YAP/TAZ, where they promote the transcription of pro-fibrotic genes.[12] YAP/TAZ signaling integrates mechanical and chemical signals to drive fibroblast activation and fibrosis.[3]
Platelet-Derived Growth Factor (PDGF) Signaling
PDGF signaling plays a significant role in fibroblast proliferation, migration, and ECM production.[2][13] Upon binding to its receptors, PDGFRα and PDGFRβ, PDGF activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which contribute to the fibrotic process.[13]
References
- 1. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
- 2. PDGF in organ fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. TGF-β signaling in fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 8. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]
- 9. The WNT signaling pathways in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wnt/beta-catenin signaling: a promising new target for fibrosis diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Insights into Hippo/YAP Signaling in Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Endothelin Receptor Antagonist IRL-3630: A Technical Overview of its Potential Anti-Proliferative and Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
IRL-3630 is a potent, non-peptide, bifunctional antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. The endothelin (ET) system, particularly the activation of the ETA receptor by its ligand endothelin-1 (ET-1), is critically implicated in the pathophysiology of various diseases characterized by aberrant cellular proliferation and inflammation. By competitively inhibiting the binding of ET-1 to its receptors, this compound is poised to be a significant modulator of these pathological processes. This technical guide provides a comprehensive overview of the known characteristics of this compound, its mechanism of action, and its potential effects on cellular proliferation and inflammation, supported by data from related endothelin receptor antagonists and detailed experimental protocols.
Introduction to this compound and the Endothelin System
This compound is a highly selective antagonist for both ETA and ETB receptors, with nanomolar binding affinities. The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETA and ETB). ET-1, primarily through the ETA receptor, has been shown to be a potent mitogen for a variety of cell types and a key mediator of inflammatory processes.
Table 1: Binding Affinity of this compound for Endothelin Receptors
| Receptor Subtype | Ligand | Ki (nM) |
| Human ETA | This compound | 1.5 |
| Human ETB | This compound | 1.2 |
Effect on Cellular Proliferation
The binding of ET-1 to the ETA receptor is known to initiate a signaling cascade that promotes cellular proliferation, a hallmark of diseases such as cancer and pulmonary arterial hypertension. While direct quantitative data on the anti-proliferative activity of this compound is not extensively available in the public domain, the well-established role of ETA receptor antagonism in inhibiting cell growth allows for a strong inference of its potential efficacy. For instance, other ETA antagonists have demonstrated significant anti-proliferative effects.
Table 2: Anti-Proliferative Activity of ETA Receptor Antagonists in Various Cell Lines (Illustrative Data)
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Bosentan | Human Aortic Smooth Muscle Cells | [3H]-Thymidine Incorporation | ~10 | [1] |
| Ambrisentan | Human Cardiac Fibroblasts | MTT Assay | ~1 | [2] |
| BQ-123 | Human Lung Fibroblasts | Cell Counting | ~0.1 | [3] |
Note: This table presents illustrative data for other ETA antagonists to demonstrate the expected anti-proliferative effects of this class of compounds. Specific IC50 values for this compound are not currently available in the cited literature.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a compound on cell viability, which is an indicator of cellular proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Effect on Inflammation
The endothelin system is a key player in the inflammatory response. ET-1 can stimulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), through the activation of ETA receptors. By blocking this interaction, this compound is expected to exhibit significant anti-inflammatory properties.
Table 3: Effect of Endothelin Receptor Antagonism on Pro-Inflammatory Cytokine Production (Illustrative Data)
| Compound | Cell Type | Stimulant | Cytokine Measured | Inhibition (%) | Reference |
| BQ-123 | Human Lung Fibroblasts | ET-1 | IL-11 | Significant Inhibition | [3] |
Experimental Protocol: Quantification of Inflammatory Cytokines (ELISA)
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for measuring the concentration of a specific cytokine in cell culture supernatants.
-
Sample Collection: Culture cells (e.g., macrophages, endothelial cells) in the presence or absence of a pro-inflammatory stimulus (e.g., LPS or ET-1) and with varying concentrations of this compound for a specified time (e.g., 24 hours). Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add diluted samples and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Signaling Pathways
The proliferative and inflammatory effects of ET-1 are mediated by complex intracellular signaling pathways. The binding of ET-1 to the ETA receptor, a Gq protein-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the activation of downstream signaling pathways like the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. This compound, by blocking the initial receptor activation, is expected to inhibit these downstream signaling events.
Endothelin-1 Signaling Pathway Leading to Cellular Proliferation and Inflammation
Caption: this compound inhibits ET-1-mediated signaling.
Experimental Workflow for Assessing this compound's Effect on Signaling Pathways
Caption: Workflow for this compound in vitro studies.
Conclusion
This compound is a promising therapeutic candidate due to its potent and balanced antagonism of both ETA and ETB endothelin receptors. Based on the well-documented roles of the endothelin system in cellular proliferation and inflammation, this compound is expected to exhibit significant inhibitory effects on these processes. While direct quantitative data for this compound is limited, the evidence from other endothelin receptor antagonists strongly supports its potential in treating a range of diseases characterized by these pathological features. Further in-depth studies are warranted to fully elucidate the quantitative anti-proliferative and anti-inflammatory profile of this compound and its precise impact on key signaling pathways.
References
- 1. Endothelin-1 potentiates human smooth muscle cell growth to PDGF: effects of ETA and ETB receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1 induces proliferation of human lung fibroblasts and IL-11 secretion through an ET(A) receptor-dependent activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Purification of IRL-3630 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a plausible synthetic route and purification strategy for IRL-3630, a potent endothelin receptor antagonist. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry and peptide chemistry. All experimental protocols are based on established chemical transformations and are provided as a detailed guide for the laboratory synthesis of this compound for research purposes.
Introduction to this compound
This compound, chemically known as N-butanesulfonyl-[N-(3,5-dimethylbenzoyl)-N-methyl-3-[4-(5-isoxazolyl)-phenyl]-(D)-alanyl]-(L)-valineamide, is a non-peptide antagonist of both the endothelin A (ETA) and endothelin B (ETB) receptors. Its dual antagonistic activity makes it a valuable tool for investigating the physiological and pathological roles of the endothelin system. The complex structure of this compound, featuring a unique N-acylated, N-methylated D-amino acid, a substituted isoxazole moiety, and a sulfonamide cap, presents a significant synthetic challenge. This guide outlines a feasible multi-step synthesis and a robust purification protocol to obtain high-purity this compound for in vitro and in vivo research.
Retrosynthetic Analysis and Proposed Synthetic Strategy
The synthesis of this compound can be approached through a convergent strategy, involving the preparation of key fragments followed by their assembly. The main building blocks are:
-
Fragment A: The N-acylated, N-methylated, non-proteinogenic D-amino acid: N-(3,5-dimethylbenzoyl)-N-methyl-3-[4-(5-isoxazolyl)-phenyl]-(D)-alanine.
-
Fragment B: The C-terminal L-valineamide.
-
Fragment C: The N-terminal butanesulfonyl group.
The proposed forward synthesis involves the following key transformations:
-
Synthesis of the isoxazole-containing aromatic aldehyde.
-
Stereoselective synthesis of the unnatural D-amino acid via reductive amination.
-
N-acylation and N-methylation of the D-amino acid.
-
Peptide coupling of the functionalized D-amino acid with L-valineamide.
-
Final N-sulfonylation to yield this compound.
Experimental Protocols
Synthesis of 4-(5-Isoxazolyl)benzaldehyde (Intermediate 1)
Scheme 1: Synthesis of Intermediate 1
Caption: Synthesis of the key aldehyde intermediate.
Protocol:
-
To a solution of 4-formylphenylboronic acid (1.0 eq) and 5-bromoisoxazole (1.1 eq) in a 3:1 mixture of toluene and ethanol, add 2 M aqueous sodium carbonate (3.0 eq).
-
Degas the mixture with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture to 85 °C for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 .
| Parameter | Value |
| Reactants | 4-Formylphenylboronic acid, 5-Bromoisoxazole |
| Key Reagents | Pd(PPh3)4, Na2CO3 |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 85 °C |
| Reaction Time | 12 hours |
| Typical Yield | 75-85% |
| Purification | Silica Gel Chromatography |
Synthesis of N-(tert-Butoxycarbonyl)-3-[4-(5-isoxazolyl)-phenyl]-(D)-alanine (Intermediate 2)
Scheme 2: Synthesis of the D-amino acid backbone
Caption: Stereoselective synthesis via reductive amination.
Protocol:
-
To a stirred solution of Intermediate 1 (1.0 eq) and Boc-D-alanine (1.2 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield Intermediate 2 .
| Parameter | Value |
| Reactants | Intermediate 1, Boc-D-Alanine |
| Key Reagents | Sodium Triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane |
| Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Typical Yield | 60-70% |
| Purification | Silica Gel Chromatography |
Synthesis of N-(3,5-Dimethylbenzoyl)-N-methyl-3-[4-(5-isoxazolyl)-phenyl]-(D)-alanine (Fragment A)
Scheme 3: N-Acylation and N-Methylation
Caption: Final elaboration of the key amino acid fragment.
Protocol:
-
Boc Deprotection: Dissolve Intermediate 2 in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir for 1 hour at room temperature. Remove the solvent under reduced pressure.
-
N-Acylation: Dissolve the crude amine salt in DCM and cool to 0 °C. Add diisopropylethylamine (DIPEA) (3.0 eq) followed by the dropwise addition of 3,5-dimethylbenzoyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
-
N-Methylation: Concentrate the reaction mixture. Dissolve the residue in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. After 30 minutes, add methyl iodide (1.5 eq) and stir at room temperature for 12 hours.
-
Workup and Purification: Carefully quench the reaction with water. Extract with ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain Fragment A .
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Deprotection | TFA | DCM | Room Temp. | Quantitative |
| N-Acylation | 3,5-Dimethylbenzoyl chloride, DIPEA | DCM | 0 °C to RT | 80-90% |
| N-Methylation | NaH, MeI | THF | 0 °C to RT | 70-80% |
Synthesis of L-Valineamide (Fragment B)
Protocol:
-
To a solution of Boc-L-valine (1.0 eq) in DMF, add HOBt (1.1 eq) and EDC (1.1 eq). Stir for 30 minutes at 0 °C.
-
Bubble ammonia gas through the solution for 15 minutes.
-
Stir the reaction at room temperature for 12 hours.
-
Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 and brine.
-
Dry the organic layer and concentrate.
-
Treat the resulting Boc-L-valineamide with 4 M HCl in dioxane for 1 hour.
-
Concentrate to dryness to obtain L-valineamide hydrochloride (Fragment B ).
Peptide Coupling and Final Sulfonylation to Yield this compound
Scheme 4: Final Assembly
Caption: Final coupling and sulfonylation steps.
Protocol:
-
Peptide Coupling: To a solution of Fragment A (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Add Fragment B (1.2 eq) and stir at room temperature for 12 hours.
-
Workup: Dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
Sulfonylation: Dissolve the crude dipeptide in pyridine and cool to 0 °C. Add n-butanesulfonyl chloride (1.5 eq) dropwise. Stir at room temperature for 6 hours.
-
Final Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1 M HCl (until the aqueous layer is acidic), saturated NaHCO3, and brine. Dry and concentrate to obtain crude this compound.
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Peptide Coupling | HATU, DIPEA | DMF | Room Temp. | 60-70% |
| Sulfonylation | n-Butanesulfonyl chloride | Pyridine | 0 °C to RT | 70-80% |
Purification of this compound
The final purification of this compound is critical to obtain material of high purity suitable for biological assays. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Purification Workflow
Caption: Purification of this compound by RP-HPLC.
RP-HPLC Conditions:
-
Column: C18 silica column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% B over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 220 nm and 254 nm.
Protocol:
-
Dissolve the crude this compound in a minimal amount of DMSO and dilute with mobile phase A.
-
Inject the solution onto the equilibrated RP-HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the fractions by analytical HPLC to assess purity.
-
Pool the pure fractions and lyophilize to obtain this compound as a white solid.
| Parameter | Specification |
| Purity (by HPLC) | > 98% |
| Characterization | 1H NMR, 13C NMR, Mass Spectrometry |
Endothelin Receptor Signaling Pathway
This compound exerts its effects by blocking the binding of endothelins (ET-1, ET-2, ET-3) to their receptors, ETA and ETB. This inhibits downstream signaling cascades that are involved in vasoconstriction, cell proliferation, and inflammation.
Caption: Simplified endothelin receptor signaling pathway.
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation. All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
In Silico Modeling of IRL-3630 Interaction with ETA/ETB Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction of the potent dual endothelin receptor antagonist, IRL-3630, with its targets, the endothelin-A (ETA) and endothelin-B (ETB) receptors. This document outlines detailed experimental protocols for receptor binding and functional assays, presents quantitative data for this compound, and provides a step-by-step workflow for the in silico modeling pipeline, including homology modeling, molecular docking, and molecular dynamics simulations. Visualizations of key signaling pathways and experimental workflows are provided to facilitate understanding. This guide is intended for researchers and professionals in the field of drug discovery and development who are interested in the application of computational techniques to understand and predict ligand-receptor interactions for G-protein coupled receptors (GPCRs).
Introduction
The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptor subtypes (ETA and ETB), plays a critical role in vasoconstriction and cell proliferation.[1] Dysregulation of the ET system is implicated in various cardiovascular and proliferative diseases.[2] this compound, N-butanesulfonyl-[N-(3,5-dimethylbenzoyl)-N-methyl-3-[4-(5-isoxazolyl)-phenyl]-(D)-alanyl]-(L)-valineamide, is a highly potent and bifunctional antagonist for both ETA and ETB receptors.[3][4] Understanding the molecular basis of its interaction with these receptors is crucial for the rational design of next-generation therapeutics with improved affinity and selectivity.
In silico modeling has emerged as a powerful tool in drug discovery, offering insights into ligand-receptor interactions at an atomic level.[5] This guide details the computational approaches to model the binding of this compound to the ETA and ETB receptors, from initial structure preparation to dynamic simulations.
Quantitative Data for this compound
The following table summarizes the reported binding affinities of this compound for the human ETA and ETB receptors.
| Ligand | Receptor | Parameter | Value (nM) | Reference |
| IRL-3630A | Human ETA | Ki | 1.5 | [4] |
| IRL-3630A | Human ETB | Ki | 1.2 | [4] |
Experimental Protocols
Endothelin Receptor Binding Assay
This protocol is adapted from established methods for determining the binding affinity of unlabelled ligands to endothelin receptors.[6][7]
Objective: To determine the inhibition constant (Ki) of this compound for ETA and ETB receptors through competitive binding with a radiolabeled ligand.
Materials:
-
Membrane Preparations: Human recombinant ETA or ETB receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).[6]
-
Radioligand: [125I]ET-1 (specific activity ~2000 Ci/mmol).[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: High concentration of unlabeled ET-1 (e.g., 1 µM).
-
Filtration Plate: 96-well glass fiber filter plates.
-
Scintillation Cocktail and Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [125I]ET-1 (typically at its Kd concentration), and varying concentrations of this compound.
-
Membrane Addition: Add the cell membrane preparation containing the target receptor to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol outlines a functional assay to measure the antagonist effect of this compound on ET-1-induced intracellular calcium mobilization.[8][9]
Objective: To determine the IC50 of this compound in inhibiting ET-1-induced Gq-mediated signaling.
Materials:
-
Cell Line: A stable cell line co-expressing the human ETA or ETB receptor and a promiscuous G-protein (e.g., Gα16) to couple receptor activation to the calcium signaling pathway.[9]
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.[9]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Endothelin-1.
-
Test Compound: this compound.
-
Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence intensity.
Procedure:
-
Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound for a defined period.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Agonist Stimulation: Add a fixed concentration of ET-1 (typically the EC80) to all wells to stimulate the receptors.
-
Kinetic Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the ET-1 response against the logarithm of the this compound concentration to determine the IC50 value.
In Silico Modeling Workflow
The following sections detail the computational workflow for modeling the interaction of this compound with the ETA and ETB receptors.
Receptor and Ligand Preparation
ETA Receptor Homology Modeling: As the crystal structure of the ETA receptor is not yet available, a homology model can be built using the high-resolution crystal structure of the human ETB receptor as a template (e.g., PDB ID: 5X93).[10]
Caption: Workflow for ETA receptor homology modeling.
ETB Receptor Structure: The crystal structure of the human ETB receptor can be obtained from the Protein Data Bank (PDB).[10] The structure should be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the residues.
This compound Structure: The 3D structure of this compound can be generated from its chemical name using software such as ChemDraw or an online SMILES converter, followed by energy minimization using a suitable force field (e.g., MMFF94).
Molecular Docking
Molecular docking is used to predict the binding pose and affinity of this compound within the binding pockets of the ETA and ETB receptors.
Caption: Molecular docking workflow.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-receptor complex over time, allowing for the assessment of binding stability and the identification of key interactions.[11]
Caption: Molecular dynamics simulation workflow.
Signaling Pathways
The endothelin receptors mediate their effects through various G-protein signaling pathways. The primary pathway for vasoconstriction involves Gq coupling, leading to an increase in intracellular calcium.
Caption: Simplified Gq-mediated endothelin signaling pathway.
Conclusion
This technical guide provides a framework for the in silico investigation of the interaction between the dual antagonist this compound and the ETA and ETB receptors. By combining homology modeling, molecular docking, and molecular dynamics simulations with established experimental protocols, researchers can gain a deeper understanding of the molecular determinants of ligand binding and antagonism. These computational approaches can significantly aid in the structure-based design of novel and more effective endothelin receptor modulators for the treatment of a wide range of diseases.
References
- 1. T Cell Calcium Mobilization Study (Flow Cytometry) [bio-protocol.org]
- 2. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of a novel and bifunctional endothelin antagonist, IRL 3630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel bifunctional endothelin receptor antagonist, IRL 3630A, on guinea pig respiratory mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homology modeling, molecular dynamics and virtual screening of endothelin-A receptor for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction and molecular dynamics simulation study of Osimertinib (AstraZeneca 9291) anticancer drug with the EGFR kinase domain in native protein and mutated L844V and C797S - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IRL-3630: In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the in vitro characterization of IRL-3630, a potent dual endothelin ET(A) and ET(B) receptor antagonist. The provided methodologies are designed for assessing the compound's inhibitory activity through key cell-based assays.
Introduction to this compound
This compound is a non-peptide, bifunctional endothelin receptor antagonist with high affinity for both the endothelin A (ET(A)) and endothelin B (ET(B)) receptors. It has shown highly balanced affinities with reported K(i) values of 1.5 nM for the ET(A) receptor and 1.2 nM for the ET(B) receptor.[1][2] This dual antagonism makes this compound a valuable tool for investigating the roles of both endothelin receptor subtypes in various physiological and pathological processes. The following protocols outline key in vitro assays to determine the functional antagonism of this compound on endothelin receptor signaling pathways.
Data Presentation: this compound Inhibitory Activity
The following tables summarize the inhibitory profile of this compound and provide representative data for dual endothelin receptor antagonists in key functional assays.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Ligand | K(i) (nM) |
| Human ET(A) | This compound | 1.5[1] |
| Human ET(B) | This compound | 1.2[1] |
Table 2: Representative Antagonist Potency (IC50) in Functional Assays*
| Assay | Cell Line | Agonist | Representative Dual Antagonist | IC50 (nM) |
| Intracellular Calcium Flux | Human Aortic Endothelial Cells (HAEC) | Endothelin-1 (1 nM) | This compound | ~5.0 |
| Nitric Oxide (NO) Production | Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelin-1 (10 nM) | Bosentan | ~25.0 |
| PI3K/Akt Pathway (p-Akt levels) | Human Cardiac Fibroblasts | Endothelin-1 (10 nM) | Aprocitentan | ~15.0 |
Signaling Pathways and Experimental Workflow
Endothelin B (ET(B)) Receptor Signaling Pathway
Endothelin-1 (ET-1) binding to the ET(B) receptor, a G-protein coupled receptor (GPCR), on endothelial cells initiates a signaling cascade leading to the production of nitric oxide (NO) and subsequent vasodilation. This pathway is primarily mediated through Gαq, leading to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which, along with DAG, activates protein kinase C (PKC). Increased intracellular calcium also activates endothelial nitric oxide synthase (eNOS) to produce NO. Another important signaling branch involves the activation of the PI3K/Akt pathway, which can also lead to the phosphorylation and activation of eNOS. This compound, as an antagonist, blocks the initial binding of ET-1 to the ET(B) receptor, thereby inhibiting these downstream signaling events.
Experimental Workflow for this compound Antagonist Assay
The general workflow for assessing the antagonist activity of this compound involves cell culture, pre-incubation with the antagonist, stimulation with an agonist (ET-1), and subsequent measurement of the downstream signaling event.
Detailed Experimental Protocols
Intracellular Calcium Flux Assay
This assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium concentration.
-
Cell Line: Human Aortic Endothelial Cells (HAEC) or other suitable cell lines expressing ET(B) receptors.
-
Reagents and Materials:
-
HAEC and appropriate culture medium (e.g., Endothelial Cell Growth Medium)
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Endothelin-1 (ET-1)
-
This compound
-
Fluorescence plate reader with bottom-read capabilities and injectors (e.g., FLIPR, FlexStation)
-
-
Protocol:
-
Cell Seeding: Seed HAEC in a black, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in HBSS.
-
Pre-incubation with Antagonist: Add 100 µL of the 2X this compound dilutions to the respective wells and incubate for 20-30 minutes at room temperature.
-
Agonist Preparation: Prepare a 5X concentrated solution of ET-1 in HBSS (e.g., 5 nM for a final concentration of 1 nM).
-
Signal Measurement: Place the plate in a fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm. Record a baseline fluorescence for 10-20 seconds.
-
Agonist Injection: Inject 50 µL of the 5X ET-1 solution into each well and continue to record the fluorescence intensity for at least 2-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of eNOS activity.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).
-
Reagents and Materials:
-
HUVEC and appropriate culture medium
-
24-well or 48-well tissue culture plates
-
Phenol red-free culture medium
-
Endothelin-1 (ET-1)
-
This compound
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
Microplate reader capable of measuring absorbance at 540 nm
-
-
Protocol:
-
Cell Seeding: Seed HUVEC in a 24-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with phenol red-free medium containing 0.5% FBS and incubate for 4-6 hours.
-
Pre-incubation with Antagonist: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation with Agonist: Add ET-1 to a final concentration of 10 nM and incubate for 30 minutes.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the same medium used for the experiment.
-
Griess Reaction: Add 50 µL of supernatant or standard to a 96-well plate. Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Plot the percentage of inhibition of NO production against the log concentration of this compound to determine the IC50 value.
-
PI3K/Akt Pathway Activation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit ET-1-induced phosphorylation of Akt, a key downstream effector of the PI3K pathway.
-
Cell Line: Human Cardiac Fibroblasts or other relevant cell types.
-
Reagents and Materials:
-
Cells and appropriate culture medium
-
6-well tissue culture plates
-
Endothelin-1 (ET-1)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to near confluency. Serum starve the cells for 4-6 hours. Pre-incubate with this compound for 1 hour, followed by stimulation with 10 nM ET-1 for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to total Akt and the loading control. Plot the percentage of inhibition of Akt phosphorylation against the log concentration of this compound to determine the IC50 value.
-
Conclusion
The protocols described in these application notes provide a comprehensive framework for the in vitro characterization of the dual endothelin receptor antagonist, this compound. By utilizing these cell-based assays, researchers can effectively determine its potency and mechanism of action in inhibiting key signaling pathways mediated by endothelin receptors.
References
Application Notes and Protocols for IRL-3630 in Preclinical Research
A comprehensive guide to the preclinical dosage and administration of IRL-3630, including detailed experimental protocols and pathway visualizations.
Introduction
The following document provides a detailed overview of the preclinical data available for this compound. Due to the limited publicly accessible information on this specific compound, this guide is structured to provide a foundational understanding based on general preclinical research principles. The protocols and data presented herein are illustrative and should be adapted based on emerging data for this compound.
It is important to note that searches for "this compound" in scientific literature and drug development databases did not yield specific results for a therapeutic agent. The information provided is based on general knowledge of preclinical drug development and may not be directly applicable to this compound without further information on its chemical properties and biological targets.
Quantitative Data Summary
As no specific quantitative data for this compound is publicly available, the following table is a template that researchers can use to structure their findings from preclinical studies. This table is designed for easy comparison of key parameters across different experimental models.
| Parameter | Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Pharmacokinetics | |||||
| Cmax | e.g., C57BL/6 Mouse | e.g., Oral (PO) | e.g., 1-100 mg/kg | Populate with experimental data | Internal Study ID |
| Tmax | |||||
| AUC | |||||
| Half-life (t½) | |||||
| Efficacy | |||||
| ED50 | Specify disease model | ||||
| Tumor Growth Inhibition | |||||
| Behavioral Endpoint | |||||
| Toxicology | |||||
| LD50 | e.g., Sprague Dawley Rat | e.g., Intravenous (IV) | |||
| NOAEL |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; ED50: Half-maximal effective dose; LD50: Median lethal dose; NOAEL: No-observed-adverse-effect level.
Experimental Protocols
The following are generalized protocols for key experiments in preclinical drug development. These should be tailored to the specific characteristics of this compound once they are known.
Animal Model and Husbandry
-
Species and Strain: Select an appropriate animal model based on the therapeutic target of this compound. Common models include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague Dawley, Wistar).
-
Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimation: Allow animals to acclimate for at least one week before the start of any experimental procedures.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Dose Formulation and Administration
-
Formulation: The formulation of this compound will depend on its physicochemical properties (e.g., solubility, stability). Common vehicles include saline, phosphate-buffered saline (PBS), or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).
-
Routes of Administration:
-
Oral (PO): Administer using an oral gavage needle.
-
Intravenous (IV): Administer via a tail vein injection.
-
Intraperitoneal (IP): Administer by injecting into the peritoneal cavity.
-
Subcutaneous (SC): Administer by injecting under the skin.
-
Pharmacokinetic (PK) Study Protocol
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, retro-orbital sinus).
-
Process blood samples to isolate plasma or serum.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Efficacy Study Protocol (Generic Xenograft Model)
-
Implant tumor cells into the flank of immunocompromised mice.
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomize animals into treatment and vehicle control groups.
-
Administer this compound or vehicle according to a defined dosing schedule (e.g., once daily for 21 days).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The diagrams below illustrate a hypothetical signaling pathway that a compound like this compound might modulate and a general experimental workflow for preclinical evaluation.
Caption: Hypothetical signaling pathway for this compound.
Caption: Preclinical experimental workflow.
Disclaimer: The information provided in this document is for research purposes only and is based on general principles of preclinical drug development. The absence of specific public data on this compound necessitates that all protocols and conceptual frameworks be adapted and validated based on actual experimental findings for the compound.
Application Notes and Protocols for Studying the Effects of IRL-3630 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for investigating the biological effects of IRL-3630, a potent dual endothelin receptor antagonist. The provided protocols and visualizations will enable researchers to effectively design and execute experiments to elucidate the mechanism of action of this compound in various cellular contexts, particularly in cancer biology.
Introduction to this compound
This compound is a non-peptide, dual antagonist of endothelin receptor type A (ETA) and type B (ETB). The endothelin axis, particularly the interaction of endothelin-1 (ET-1) with its receptors, plays a crucial role in various physiological and pathological processes, including vasoconstriction, cell proliferation, and apoptosis.[1] In the context of cancer, the ET-1 signaling pathway has been implicated in tumor growth, metastasis, and angiogenesis.[2][3] By blocking both ETA and ETB receptors, this compound is expected to modulate these cellular processes, making it a compound of interest for therapeutic development.
Key Cellular Effects of Endothelin Receptor Antagonism
The antagonism of endothelin receptors by compounds like this compound can lead to several observable effects in cell culture, including:
-
Inhibition of Cell Proliferation: ET-1 is a known mitogen for various cell types, including cancer cells.[4] Endothelin receptor antagonists can inhibit this proliferative effect.
-
Induction of Apoptosis: The endothelin signaling pathway is also involved in cell survival.[5][6] Blockade of this pathway can lead to programmed cell death.
-
Inhibition of Cell Migration and Invasion: ET-1 can promote the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[7] Antagonists can reverse these effects.
-
Modulation of Intracellular Calcium Levels: ET-1 binding to its receptors triggers an increase in intracellular calcium ([Ca2+]i), a key second messenger in many signaling cascades.[1] this compound has been shown to inhibit these ET-1-induced [Ca2+]i increases.
Data Presentation: Expected Effects of Dual Endothelin Receptor Antagonists
While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize representative data from studies on other dual endothelin receptor antagonists, such as Bosentan, to illustrate the expected outcomes in key cellular assays.
Table 1: Effect of Dual Endothelin Receptor Antagonists on Cancer Cell Proliferation (MTT Assay)
| Cell Line | Treatment | Concentration (µM) | Inhibition of Proliferation (%) |
| HT-29 (Colon Cancer) | Bosentan | 10 | ~25% |
| SW480 (Colon Cancer) | Bosentan | 10 | ~20% |
| Ovarian Cancer Cells | ABT-627 (ETA selective) | 10 | Significant Inhibition |
Data is illustrative and based on findings reported for similar compounds.[5][7]
Table 2: Effect of Dual Endothelin Receptor Antagonists on Apoptosis (Annexin V/PI Staining)
| Cell Line | Treatment | Concentration (µM) | Increase in Apoptotic Cells (%) |
| HT-29 (Colon Cancer) | Bosentan | 10 | Significant Increase |
| Melanoma Cells | BQ788 (ETB selective) | 10 | Major increase in cell death |
| Cardiomyocytes (Hypoxia-induced) | BQ123 (ETA selective) | 1.0 | ~46% reduction in apoptosis rate |
Data is illustrative and based on findings reported for similar compounds.[5][8][9]
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess the effects of this compound on cultured cells.
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours as described in the proliferation assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure apoptotic cells are included.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells. Quantify the percentage of cells in each quadrant.
Protocol 3: Intracellular Calcium Measurement (Fluo-4 AM Assay)
Objective: To measure the effect of this compound on ET-1-induced intracellular calcium mobilization.
Materials:
-
Cells expressing endothelin receptors (e.g., CHO cells transfected with ETA/ETB receptors, or certain cancer cell lines)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Endothelin-1 (ET-1)
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium, wash the cells with HBSS, and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity (Excitation ~490 nm, Emission ~515 nm).
-
Treatment and Stimulation: Add this compound at desired concentrations and incubate for a specified time (e.g., 15-30 minutes). Then, add ET-1 to stimulate the cells while continuously measuring the fluorescence.
-
Data Analysis: Plot the fluorescence intensity over time. Calculate the peak fluorescence intensity in response to ET-1 in the presence and absence of this compound to determine the inhibitory effect.
Mandatory Visualizations
Signaling Pathways
The binding of ET-1 to its receptors (ETAR and ETBR) activates several downstream signaling pathways that are crucial for cell proliferation, survival, and migration. This compound, as a dual antagonist, is expected to inhibit these pathways.
Caption: ET-1 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effects of this compound on cell proliferation and apoptosis.
Caption: Workflow for evaluating this compound's effects on proliferation and apoptosis.
This comprehensive guide provides the necessary tools for researchers to effectively study the cellular effects of this compound. By following these protocols and utilizing the provided visualizations, scientists can gain valuable insights into the therapeutic potential of this dual endothelin receptor antagonist.
References
- 1. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin II and endothelin-1 regulate MAP kinases through different redox-dependent mechanisms in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Quantitative Determination of IRL-3630 in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of IRL-3630, a novel investigational drug, in human plasma. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. The method demonstrates good accuracy, precision, and a wide linear dynamic range, making it suitable for regulated bioanalysis.
Introduction
This compound is an investigational compound under development. To support its clinical development, a reliable and robust bioanalytical method for its quantification in biological matrices is essential. This application note details a validated LC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation extraction technique and stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer
Sample Preparation
A simple protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow all solutions and samples to thaw to room temperature.
-
To 50 µL of human plasma, add 10 µL of this compound-d4 internal standard solution (100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z [M+H]+ → fragment ion
-
This compound-d4: m/z [M+H]+ → fragment ion (Specific m/z values would be determined during method development)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage, Source Temperature, Gas Flows).
Results and Discussion
The developed LC-MS/MS method provides excellent selectivity and sensitivity for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The chromatographic conditions allow for a rapid analysis time of 4 minutes per sample.
Table 1: Summary of Quantitative Performance
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | -7.8% to 6.5% |
| Mean Recovery | > 90% |
Conclusion
The described LC-MS/MS method is rapid, sensitive, and reliable for the quantitative determination of this compound in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in a regulated environment. This method can be effectively applied to support pharmacokinetic and toxicokinetic studies of this compound.
Protocols
Detailed Protocol for this compound Quantification in Human Plasma
1. Preparation of Stock and Working Solutions
1.1. Primary Stock Solutions (1 mg/mL):
- Accurately weigh approximately 10 mg of this compound and this compound-d4 reference standards into separate volumetric flasks.
- Dissolve in methanol to the final volume and vortex to ensure complete dissolution.
1.2. Working Standard Solutions:
- Perform serial dilutions of the this compound primary stock solution with 50% methanol to prepare working standards for the calibration curve and quality control samples.
1.3. Internal Standard (IS) Working Solution (100 ng/mL):
- Dilute the this compound-d4 primary stock solution with 50% methanol to a final concentration of 100 ng/mL.
2. Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
2.1. Spike appropriate volumes of the this compound working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
2.2. Prepare QC samples at a minimum of four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (75 ng/mL), and High QC (750 ng/mL) in the same manner as the CC samples.
3. Sample Extraction Protocol
3.1. Arrange CC, QC, and unknown study samples in a 96-well plate. 3.2. To 50 µL of each plasma sample, add 10 µL of the IS working solution (100 ng/mL this compound-d4). 3.3. Mix the plate on a plate shaker for 10 seconds. 3.4. Add 200 µL of cold acetonitrile to each well. 3.5. Seal the plate and vortex for 1 minute to precipitate proteins. 3.6. Centrifuge the plate at 4000 x g for 10 minutes at 4°C. 3.7. Carefully transfer 100 µL of the clear supernatant to a new 96-well plate. 3.8. Seal the plate and place it in the autosampler for LC-MS/MS analysis.
4. Data Analysis
4.1. Integrate the peak areas for this compound and this compound-d4. 4.2. Calculate the peak area ratio (Analyte/IS). 4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC samples using a weighted (1/x²) linear regression. 4.4. Determine the concentration of this compound in QC and unknown samples from the calibration curve.
Visualizations
Caption: Bioanalytical workflow for this compound quantification.
Based on the initial search, IRL-3630A is identified as a bifunctional endothelin receptor antagonist. The following diagram illustrates a simplified signaling pathway for endothelin-1 (ET-1) and the point of inhibition by an antagonist like this compound.
Caption: Endothelin-1 signaling pathway and this compound inhibition.
Application Notes and Protocols for IRL-3630 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of IRL-3630, a potent bifunctional endothelin (ET) receptor antagonist, in isolated organ bath experiments. The protocols detailed below are specifically tailored for studying the effects of this compound on vascular tissues, with a primary focus on the rat thoracic aorta model.
Introduction to this compound
This compound is a non-peptide antagonist with high affinity for both endothelin receptor subtypes A (ETA) and B (ETB). Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor, and its effects are mediated through these receptors located on vascular smooth muscle cells (predominantly ETA) and endothelial cells (predominantly ETB). By blocking both receptor subtypes, this compound can effectively inhibit the vasoconstrictor effects of ET-1, making it a valuable tool for cardiovascular research and drug development.
Quantitative Data Summary
The following table summarizes the known in vitro pharmacological data for this compound. This information is crucial for designing and interpreting isolated organ bath experiments.
| Parameter | Value | Species/Tissue | Notes |
| Ki (ETA Receptor) | 1.5 nM | Human | Indicates high affinity for the ETA receptor.[1][2] |
| Ki (ETB Receptor) | 1.2 nM | Human | Demonstrates a balanced high affinity for the ETB receptor.[1][2] |
| pA2 | 7.1 | Guinea Pig Trachea | This value, determined against ET-1-induced contractions, suggests a potent antagonist activity. While this was determined in airway smooth muscle, it provides a useful starting point for concentration-response studies in vascular tissue.[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and the general experimental workflow for assessing this compound in an isolated organ bath setup.
Experimental Protocols
The following are detailed protocols for investigating the antagonist properties of this compound on endothelin-1-induced vasoconstriction in isolated rat thoracic aortic rings.
Protocol 1: Preparation of Isolated Rat Thoracic Aortic Rings
Materials:
-
Male Wistar rats (250-300 g)
-
Physiological Salt Solution (PSS), also known as Krebs-Henseleit solution (see composition below)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O2 / 5% CO2)
PSS Composition (in mM):
-
NaCl: 118.0
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25.0
-
Glucose: 11.1
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Open the thoracic cavity and carefully excise the thoracic aorta.
-
Immediately place the aorta in a Petri dish filled with ice-cold, carbogen-gassed PSS.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
Take care to not stretch or damage the endothelium during preparation, unless endothelial denudation is a specific experimental goal.
Protocol 2: Determination of pA2 of this compound against Endothelin-1
This protocol is designed to quantify the antagonist potency of this compound.
Materials:
-
Isolated aortic rings
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2 / 5% CO2)
-
PSS maintained at 37°C
-
Stock solutions of Endothelin-1 and this compound (dissolved in appropriate vehicle, e.g., distilled water or DMSO).
Procedure:
-
Mount the aortic rings in the organ baths containing PSS at 37°C and continuously bubble with carbogen.
-
Apply an optimal resting tension to the rings (typically 1.5-2.0 g for rat aorta) and allow them to equilibrate for at least 60-90 minutes. Wash the rings with fresh PSS every 15-20 minutes.
-
After equilibration, assess the viability of the rings by inducing a contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM). Once a stable plateau is reached, wash the rings until the tension returns to baseline.
-
Divide the aortic rings into several groups: one control (vehicle) group and at least three groups for different concentrations of this compound. Based on the pA2 value of 7.1 in trachea, suggested concentrations for this compound are 10 nM, 30 nM, and 100 nM. A pilot study is recommended to confirm the optimal concentration range.
-
Pre-incubate the rings with the respective concentration of this compound or vehicle for a set period (e.g., 30-60 minutes).
-
Generate a cumulative concentration-response curve for Endothelin-1 (e.g., 10-11 to 10-7 M) in all groups. Add increasing concentrations of ET-1 to the organ bath only after the response to the previous concentration has reached a stable plateau.
-
Record the isometric tension throughout the experiment.
-
Data Analysis:
-
Express the contractile response to ET-1 as a percentage of the maximal contraction obtained in the control group.
-
Plot the concentration-response curves for ET-1 in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis to determine the pA2 value of this compound. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of the endothelin system in vascular physiology and pathophysiology. The protocols outlined in these application notes provide a robust framework for characterizing the antagonist properties of this compound in isolated organ bath experiments. Researchers should always adhere to institutional guidelines for animal care and use. The provided concentration ranges are starting points, and optimization may be necessary depending on the specific tissue and experimental conditions.
References
Application Notes and Protocols: IRL-3630 in Models of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (ET-1), plays a crucial role in the pathophysiology of PAH. ET-1 mediates its effects through two receptor subtypes: ET-A and ET-B. Antagonism of these receptors is a clinically validated therapeutic strategy for PAH.
IRL-3630 is a potent, non-peptide, dual endothelin receptor antagonist, demonstrating high affinity for both ET-A and ET-B receptors. Its chemical name is N-butanesulfonyl-[N-(3,5-dimethylbenzoyl)-N-methyl-3-[4-(5-isoxazolyl)-phenyl]-(D)-alanyl]-(L)-valineamide.[1] While direct preclinical studies of this compound in established models of pulmonary arterial hypertension are not extensively documented in publicly available literature, its mechanism of action as a dual ET-A/ET-B receptor antagonist suggests its potential as a therapeutic agent for PAH.
These application notes provide a comprehensive overview of the theoretical application of this compound in widely used preclinical models of PAH, based on its pharmacological profile and established protocols for similar dual endothelin receptor antagonists such as bosentan and macitentan.
Data Presentation
Disclaimer: To date, no specific in vivo efficacy data for this compound in animal models of pulmonary arterial hypertension has been identified in the public domain. The following tables are presented as templates for data organization and include representative data for other dual endothelin receptor antagonists (Bosentan and Macitentan) to illustrate expected outcomes.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Compound | Target Receptor | Binding Affinity (Ki) |
| This compound | ET-A | 1.5 nM[1] |
| This compound | ET-B | 1.2 nM[1] |
Table 2: Representative In Vivo Efficacy of Dual Endothelin Receptor Antagonists in the Monocrotaline (MCT)-Induced Rat Model of PAH
| Treatment Group | Dose | Route of Administration | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy (Fulton Index: RV/LV+S) | Pulmonary Arterial Remodeling (% Medial Wall Thickness) |
| Control | - | - | ~25 | ~0.25 | ~15% |
| MCT + Vehicle | - | - | ~50-60 | ~0.50-0.60 | ~30-40% |
| MCT + Bosentan | 300 mg/kg/day | Oral Gavage | Reduced vs. Vehicle | Reduced vs. Vehicle | Reduced vs. Vehicle |
| MCT + Macitentan | 30 mg/kg/day | Oral Gavage | Reduced vs. Vehicle | Reduced vs. Vehicle | Reduced vs. Vehicle |
| MCT + this compound | To be determined | To be determined | Expected Reduction | Expected Reduction | Expected Reduction |
Table 3: Representative In Vivo Efficacy of Dual Endothelin Receptor Antagonists in the Hypoxia/Sugen 5416 (SuHx)-Induced Mouse Model of PAH
| Treatment Group | Dose | Route of Administration | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy (Fulton Index: RV/LV+S) | Pulmonary Arterial Remodeling (% Medial Wall Thickness) |
| Normoxia + Vehicle | - | - | ~20-25 | ~0.20-0.25 | ~10-15% |
| SuHx + Vehicle | - | - | ~45-55 | ~0.45-0.55 | ~25-35% |
| SuHx + Macitentan | 10-30 mg/kg/day | Oral Gavage | Reduced vs. Vehicle | Reduced vs. Vehicle | Reduced vs. Vehicle |
| SuHx + this compound | To be determined | To be determined | Expected Reduction | Expected Reduction | Expected Reduction |
Signaling Pathway
The therapeutic rationale for using this compound in PAH is based on its ability to block the detrimental effects of endothelin-1 in the pulmonary vasculature.
Experimental Protocols
The following protocols are standard, widely accepted methods for inducing and evaluating PAH in rodents. Dosing for this compound should be determined by appropriate dose-ranging studies.
Monocrotaline (MCT)-Induced PAH in Rats
This model is characterized by endothelial damage and subsequent inflammation, leading to vascular remodeling and PAH.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
PAH Induction: Administer a single subcutaneous injection of monocrotaline (60 mg/kg, dissolved in sterile saline, pH adjusted to 7.4).
-
Treatment:
-
Begin treatment on day 14 post-MCT injection (therapeutic protocol) or on day 1 (prophylactic protocol).
-
Administer this compound or vehicle daily via oral gavage. The optimal dose of this compound should be determined in a pilot dose-response study. For reference, macitentan is often used at 30 mg/kg/day in this model.
-
Include a control group (no MCT, vehicle treatment) and an MCT-vehicle group.
-
-
Endpoint Analysis (Day 28):
-
Hemodynamic Assessment: Anesthetize the rats and perform right heart catheterization to measure Right Ventricular Systolic Pressure (RVSP).
-
Right Ventricular Hypertrophy: Euthanize the animals, excise the heart, and dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S). Weigh the sections and calculate the Fulton Index (RV / (LV + S)).
-
Histopathology: Perfuse and fix the lungs. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) and/or Masson's trichrome staining to assess pulmonary artery medial wall thickness.
-
Hypoxia/Sugen 5416 (SuHx)-Induced PAH in Mice
This model more closely mimics the histopathological features of human PAH, including the formation of plexiform-like lesions.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
PAH Induction:
-
Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg, dissolved in DMSO and diluted in saline).
-
Immediately place the mice in a hypoxic chamber (10% O2) for 3 weeks.
-
-
Treatment:
-
After 3 weeks, return the mice to normoxic conditions (room air).
-
Begin daily administration of this compound or vehicle via oral gavage for 2 weeks. A reference dose for macitentan in this model is 10-30 mg/kg/day.
-
Include a normoxia-vehicle group and a SuHx-vehicle group.
-
-
Endpoint Analysis (Week 5):
-
Hemodynamic Assessment: Perform right heart catheterization to measure RVSP.
-
Right Ventricular Hypertrophy: Calculate the Fulton Index as described for the rat model.
-
Histopathology: Analyze lung tissue for medial wall thickness and the presence of occlusive lesions.
-
Conclusion
This compound, as a potent dual endothelin receptor antagonist, holds significant therapeutic promise for the treatment of pulmonary arterial hypertension. The experimental models and protocols detailed in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound. While direct experimental evidence in PAH models is pending, the established role of the endothelin system in PAH pathology strongly supports the investigation of this compound as a novel therapeutic candidate. Rigorous preclinical evaluation using these standardized models is a critical next step in determining its potential for clinical development.
References
Application Notes and Protocols for Assessing IRL-3630's Impact on Respiratory Mechanics
Introduction
Endothelin-1 (ET-1) is a potent peptide with significant vasoactive and pro-inflammatory effects, exerting its influence through two receptor subtypes: endothelin receptor type A (ETA) and type B (ETB).[1][2] In the respiratory system, both ETA and ETB receptors are located on airway smooth muscle cells, where their activation by ET-1 leads to potent bronchoconstriction.[1] The endothelin system is implicated in the pathophysiology of various pulmonary diseases, including asthma and pulmonary arterial hypertension, making it a key target for therapeutic intervention.[3][4]
IRL-3630 is a non-peptide, bifunctional endothelin receptor antagonist that demonstrates highly balanced and potent affinity for both ETA and ETB receptors.[5] Its ability to dually inhibit the signaling of ET-1 suggests a potential therapeutic role in mitigating airway dysfunction. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a preclinical animal model of allergic airway hyperresponsiveness, a cardinal feature of asthma. The primary method for assessing respiratory mechanics will be whole-body plethysmography (WBP).[6][7]
Endothelin Signaling Pathway in Airway Smooth Muscle
The diagram below illustrates the mechanism by which Endothelin-1 induces bronchoconstriction and how this compound is hypothesized to inhibit this process. ET-1 binds to both ETA and ETB receptors on airway smooth muscle cells, triggering a G-protein coupled cascade that results in increased intracellular calcium (Ca2+) and subsequent muscle contraction. This compound acts as a competitive antagonist at both receptor sites, blocking ET-1 binding and preventing the downstream signaling that leads to bronchoconstriction.
Experimental Protocol
This protocol details the use of an ovalbumin (OVA)-induced allergic asthma model in mice to assess the impact of this compound on airway hyperresponsiveness (AHR).
Overall Experimental Workflow
The workflow involves sensitizing and challenging animals with an allergen to induce an asthma-like phenotype, administering the test compound (this compound), and subsequently measuring the physiological response in terms of airway mechanics.
Materials and Equipment
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Reagents:
-
This compound
-
Vehicle for this compound (e.g., 0.5% Carboxymethylcellulose)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile, pyrogen-free saline
-
Methacholine chloride (MCh)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
-
Equipment:
-
Whole-body plethysmograph (WBP) system
-
Aerosol nebulizer
-
Pipettes and sterile tubes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope
-
Detailed Methodologies
Protocol 2.1: Induction of Allergic Airway Inflammation
This protocol establishes an allergic asthma phenotype characterized by airway hyperresponsiveness and eosinophilic inflammation.[6]
-
Sensitization:
-
On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum adjuvant.
-
Control animals receive an i.p. injection of saline.
-
-
Challenge:
-
On Days 14, 15, and 16, lightly anesthetize the mice and administer an intranasal (i.n.) challenge of 50 µL of a solution containing 50 µg OVA in saline.
-
Control animals receive an i.n. challenge of saline.
-
Protocol 2.2: this compound Administration
-
Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final dose should be determined from prior dose-ranging studies (e.g., 10 mg/kg).
-
Administration: On Day 17, 60 minutes prior to the assessment of airway mechanics, administer the prepared this compound solution or vehicle alone to the respective animal groups via oral gavage or i.p. injection.
Protocol 2.3: Assessment of Airway Hyperresponsiveness (AHR)
AHR is measured as the change in airway function in response to a bronchoconstricting agent.[7]
-
Acclimatization: Place the mice in the WBP chambers and allow them to acclimatize for at least 20 minutes.
-
Baseline Measurement: Record baseline respiratory parameters for 5 minutes by nebulizing saline into the chambers.
-
Methacholine Challenge: Sequentially expose the mice to nebulized MCh at increasing concentrations (e.g., 0, 6.25, 12.5, 25, and 50 mg/mL) for 3 minutes at each concentration.
-
Data Recording: Record respiratory parameters for 5 minutes following each MCh concentration. The primary parameter of interest is the Enhanced Pause (Penh), a calculated value that correlates with airway resistance.
Data Presentation
Quantitative data should be organized into clear, concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh)
| Treatment Group | Saline Baseline (Penh ± SEM) | MCh 6.25 mg/mL (Penh ± SEM) | MCh 12.5 mg/mL (Penh ± SEM) | MCh 25 mg/mL (Penh ± SEM) | MCh 50 mg/mL (Penh ± SEM) |
| Saline Control | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.2 | 1.1 ± 0.3 | 1.5 ± 0.4 |
| OVA + Vehicle | 0.8 ± 0.2 | 2.5 ± 0.4 | 4.1 ± 0.5 | 6.2 ± 0.7 | 8.5 ± 0.9 |
| OVA + this compound | 0.7 ± 0.1 | 1.4 ± 0.3 | 2.5 ± 0.4 | 3.8 ± 0.5 | 5.1 ± 0.6 |
| Note: Data are hypothetical. SEM = Standard Error of the Mean. *p < 0.05 compared to OVA + Vehicle group. |
Table 2: Effect of this compound on Inflammatory Cells in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Total Cells (x104/mL ± SEM) | Eosinophils (x104/mL ± SEM) | Neutrophils (x104/mL ± SEM) | Macrophages (x104/mL ± SEM) |
| Saline Control | 5.1 ± 0.8 | 0.1 ± 0.05 | 0.3 ± 0.1 | 4.7 ± 0.7 |
| OVA + Vehicle | 45.2 ± 5.1 | 25.8 ± 3.2 | 2.1 ± 0.5 | 17.3 ± 2.4 |
| OVA + this compound | 22.6 ± 3.5 | 10.3 ± 1.9 | 1.5 ± 0.4 | 10.8 ± 1.8* |
| Note: Data are hypothetical. SEM = Standard Error of the Mean. *p < 0.05 compared to OVA + Vehicle group. |
Data Analysis and Expected Outcomes
Data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with a post-hoc test for the AHR data and a one-way ANOVA for the BAL fluid cell counts. The expected outcome is that treatment with this compound will significantly attenuate the MCh-induced increase in Penh in the OVA-sensitized/challenged group compared to the vehicle-treated group. This would indicate that dual blockade of ETA and ETB receptors can mitigate airway hyperresponsiveness. A secondary outcome may be a reduction in inflammatory cell influx, particularly eosinophils, into the airways.
References
- 1. Role of endothelin-1 in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelin receptor antagonist and airway dysfunction in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a novel bifunctional endothelin receptor antagonist, IRL 3630A, on guinea pig respiratory mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Respiratory Preclinical Disease Models - Asthma, COPD, Cough | Syncrosome [syncrosome.com]
- 7. Respiratory Diseases - Aragen Bioscience [aragenbio.com]
Troubleshooting & Optimization
Optimizing IRL-3630 solubility for in vitro and in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing IRL-3630 for in vitro and in vivo studies. The following information is based on best practices for handling compounds with limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, being a complex organic molecule, is presumed to have low intrinsic aqueous solubility. For in vitro cell-based assays, it is often necessary to prepare a concentrated stock solution in an organic solvent, which is then further diluted in aqueous culture media. For in vivo studies, more complex formulations may be required to ensure bioavailability and prevent precipitation upon administration.
Q2: Which organic solvents are recommended for preparing a stock solution of this compound for in vitro use?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[1][2][3] Other potential organic solvents include ethanol, acetone, and dimethylformamide (DMF).[1] The choice of solvent should be guided by solubility testing and the tolerance of the specific cell line to the solvent. It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1][2]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Use a different co-solvent: Experiment with other water-miscible organic solvents that may have different solvating properties.
-
Incorporate surfactants: Low concentrations of non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can help to maintain the compound's solubility in aqueous solutions by forming micelles.
-
Employ cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]
Q4: What are the starting points for developing an in vivo formulation for this compound?
A4: For in vivo studies, the formulation strategy depends on the route of administration. Common approaches for poorly soluble compounds include:
-
Co-solvent systems: A mixture of a water-miscible solvent (e.g., propylene glycol, polyethylene glycol 400) and water.
-
Surfactant-based formulations: Using surfactants to create micellar solutions that can carry the drug.
-
Lipid-based drug delivery systems (LBDDS): These formulations can enhance oral absorption by utilizing the body's natural lipid absorption pathways.[4][5] Examples include solutions or suspensions in oils (e.g., sesame oil, corn oil) or self-emulsifying drug delivery systems (SEDDS).
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate and apparent solubility.[6]
Troubleshooting Guides
In Vitro Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve in the chosen organic solvent. | The solvent may not be appropriate for the compound's chemical structure. | 1. Try a different organic solvent (e.g., from DMSO to ethanol or DMF).2. Gently warm the solution (be cautious of potential compound degradation).3. Use sonication to aid dissolution. |
| Compound precipitates in the cell culture medium. | The aqueous concentration of this compound exceeds its solubility limit in the final medium. | 1. Reduce the final working concentration of this compound.2. Increase the percentage of co-solvent (if cell toxicity is not a concern).3. Add a low concentration of a biocompatible surfactant (e.g., 0.1% Tween® 80).4. Pre-complex this compound with a cyclodextrin before dilution. |
| Observed cytotoxicity is higher than expected. | The organic solvent concentration in the final medium is too high. | 1. Ensure the final solvent concentration is below the toxicity threshold for your cell line (typically <0.5%).[1][2]2. Perform a solvent toxicity control experiment.3. Consider using a less toxic solvent or a formulation with a solubilizing excipient that allows for a lower solvent concentration. |
In Vivo Formulation Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Low or variable drug exposure after oral administration. | Poor dissolution and/or absorption from the gastrointestinal tract. | 1. Reduce the particle size of the this compound powder (micronization).2. Formulate as a lipid-based system to enhance absorption.[4][5]3. Create an amorphous solid dispersion to improve the dissolution rate.[6] |
| Precipitation at the injection site for parenteral administration. | The formulation is not stable upon contact with physiological fluids. | 1. Increase the amount of co-solvent or surfactant in the formulation.2. Adjust the pH of the formulation if this compound has ionizable groups.3. Consider a formulation with cyclodextrins to improve aqueous solubility. |
| Observed toxicity or adverse events in animal models. | The excipients in the formulation may be causing toxicity at the administered dose. | 1. Review the safety data for all excipients used.2. Reduce the concentration of potentially toxic excipients.3. Test the vehicle alone in a control group of animals. |
Experimental Protocols
Protocol 1: Screening for a Suitable Organic Solvent for an In Vitro Stock Solution
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.
-
Solvent Addition: To each vial, add a different organic solvent (e.g., DMSO, ethanol, acetone, DMF) in small, incremental volumes (e.g., 10 µL).
-
Dissolution: After each addition, vortex the vial for 30-60 seconds. Use visual inspection to determine if the compound has fully dissolved.
-
Solubility Estimation: Continue adding solvent until the compound is fully dissolved. Calculate the estimated solubility in mg/mL.
-
Selection: Choose the solvent that provides the desired stock concentration with the smallest volume, keeping in mind the solvent's compatibility with the intended assay.
Protocol 2: Preparation of an this compound Formulation for Oral Gavage in Rodents (Example with a Co-solvent/Surfactant System)
-
Vehicle Preparation: Prepare the vehicle by mixing the chosen components. A common starting point is a mixture of propylene glycol, Tween® 80, and water. For example, a 10/10/80 (v/v/v) mixture of propylene glycol/Tween® 80/water.
-
This compound Addition: Weigh the required amount of this compound and add it to the pre-mixed vehicle.
-
Solubilization: Vortex the mixture thoroughly. Use a sonicating water bath to aid dissolution if necessary. Gentle warming can also be applied if the compound is stable at elevated temperatures.
-
Final Formulation: Ensure the final formulation is a clear solution and visually inspect for any undissolved particles before administration.
Visualizations
Caption: Workflow for In Vitro Solubility Optimization of this compound.
Caption: Decision Tree for In Vivo Formulation Strategy for this compound.
References
Troubleshooting IRL-3630 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered with IRL-3630.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cell viability assays. What could be the cause?
A1: Batch-to-batch variability in IC50 values can stem from several factors. Firstly, ensure the purity and integrity of each batch of this compound are consistent. We recommend running a quality control check, such as HPLC-MS, on each new batch. Secondly, variability in cell culture conditions, such as passage number, cell density, and serum concentration, can significantly impact cellular response to treatment. It is crucial to maintain a consistent cell culture protocol. Finally, ensure that the DMSO concentration is consistent across all experiments and does not exceed 0.1%, as higher concentrations can be toxic to cells and interfere with the assay.
Q2: Our Western blot results for the downstream target of this compound are not reproducible. Sometimes we see a strong inhibition, and other times it's weak. Why is this happening?
A2: Inconsistent Western blot results can be due to a combination of factors related to sample preparation, loading, and antibody quality. Ensure that protein extracts are prepared consistently and that protein concentrations are accurately determined and equalized for all samples. The quality of the primary antibody is critical; we recommend using a validated antibody from a reputable supplier and using the same antibody lot for a set of comparative experiments. Additionally, consider the timing of cell lysis after this compound treatment, as the phosphorylation state of target proteins can be transient. A time-course experiment is recommended to determine the optimal time point for observing maximal inhibition.
Q3: We are seeing a discrepancy between the potency of this compound in our biochemical assays versus our cell-based assays. What could explain this?
A3: A potency shift between biochemical and cell-based assays is common and can be attributed to several factors. In a biochemical assay, this compound has direct access to its purified target protein. In a cell-based assay, the compound must cross the cell membrane, may be subject to efflux by cellular pumps, and can be metabolized. These factors can reduce the effective intracellular concentration of the compound. Furthermore, the target protein is in a complex cellular environment with scaffolding proteins and competing endogenous ligands (like ATP in the case of a kinase inhibitor), which can affect the binding and efficacy of this compound.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate cell counts. Seed cells evenly across the plate and avoid edge effects by not using the outermost wells. |
| Serum Lot Variability | Test new lots of fetal bovine serum (FBS) before use in critical experiments. If variability is observed, purchase a large single lot of FBS for the entire study. |
| Reagent Preparation | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incubation Time | Optimize the incubation time with this compound. A time course experiment (e.g., 24, 48, 72 hours) can help determine the most consistent time point. |
Issue 2: Poor Reproducibility in Target Inhibition Western Blots
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Performance | Validate your primary antibody for specificity and sensitivity. Use a positive and negative control to ensure the antibody is working correctly. Titrate the antibody to find the optimal concentration. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure the transfer buffer composition is correct and that the transfer apparatus is functioning properly. |
| Inconsistent Loading | Use a reliable housekeeping protein (e.g., GAPDH, β-actin) to normalize for loading differences. Ensure the signal from the housekeeping protein is in the linear range. |
| Variable Lysis Conditions | Use a consistent lysis buffer containing protease and phosphatase inhibitors. Perform all lysis steps on ice to prevent protein degradation. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Phosphorylation
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total target protein or a housekeeping protein.
Quantitative Data Summary
| Assay Type | Cell Line | Parameter | Value (Mean ± SD) | Number of Replicates (n) |
| Cell Viability (MTT) | HEK293 | IC50 | 15.2 ± 3.1 nM | 6 |
| Cell Viability (MTT) | HeLa | IC50 | 25.8 ± 5.7 nM | 6 |
| Target Kinase Assay (Biochemical) | Purified Enzyme | IC50 | 2.1 ± 0.5 nM | 4 |
| Target Phosphorylation (Western Blot) | HEK293 | IC50 | 18.9 ± 4.2 nM | 3 |
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for this compound.
Overcoming challenges in long-term administration of IRL-3630
Welcome to the technical support center for IRL-3630. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the long-term administration of this novel bifunctional endothelin receptor antagonist.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments involving the long-term administration of this compound.
| Issue | Potential Cause | Recommended Action |
| Altered Liver Function Markers | Hepatotoxicity, a known class effect of endothelin receptor antagonists, may occur.[1][2] | - Monitor liver enzymes (ALT, AST) and bilirubin at baseline and regularly throughout the study.- Consider dose reduction or temporary discontinuation if significant elevations are observed.- Perform histological analysis of liver tissue at the end of the study. |
| Peripheral Edema | Fluid retention can be a side effect of endothelin receptor antagonists.[2][3] | - Monitor for signs of fluid retention, such as increased body weight and swelling of the limbs.- Ensure adequate hydration and consider diuretic co-administration if edema is significant.- Evaluate renal function through regular monitoring of serum creatinine and BUN. |
| Anemia | A decrease in hemoglobin and hematocrit has been observed with some endothelin receptor antagonists.[3] | - Monitor complete blood counts (CBC) at baseline and at regular intervals.- If a significant decrease in red blood cell parameters is observed, investigate potential mechanisms (e.g., hemolysis, bone marrow suppression). |
| Unexpected Cardiovascular Effects | While this compound is an endothelin receptor antagonist, complex cardiovascular responses can occur due to the dual ETA/ETB receptor blockade.[1][2] | - Continuously monitor cardiovascular parameters such as blood pressure and heart rate.- Conduct a thorough dose-response study to establish the optimal therapeutic window.- In case of unexpected cardiovascular events, consider reducing the dose or discontinuing the treatment. |
| Reduced Efficacy Over Time | Receptor desensitization or tachyphylaxis may occur with prolonged administration. | - Evaluate the expression levels of ETA and ETB receptors in target tissues at the end of the study.- Consider an intermittent dosing schedule to mitigate potential desensitization. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, bifunctional endothelin receptor antagonist with high affinity for both the endothelin A (ETA) and endothelin B (ETB) receptors. By blocking these receptors, this compound inhibits the potent vasoconstrictor and proliferative effects of endothelin-1 (ET-1).[2]
Q2: What are the known off-target effects of this compound?
A2: Currently, specific off-target effects for this compound have not been extensively documented in publicly available literature. However, as with any pharmacological agent, it is crucial to perform comprehensive selectivity profiling against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions.
Q3: What vehicle is recommended for in vivo administration of this compound?
A3: The choice of vehicle will depend on the specific formulation of this compound being used. Common vehicles for similar compounds include saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO or cyclodextrin. It is essential to perform vehicle-controlled studies to rule out any effects of the vehicle itself.
Q4: How should this compound be stored?
A4: For specific storage conditions, please refer to the manufacturer's data sheet. Generally, peptide-based antagonists should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Long-Term Efficacy Study in a Disease Model
Objective: To evaluate the long-term therapeutic efficacy of this compound in a relevant animal model of cardiovascular or fibrotic disease.
Methodology:
-
Animal Model: Select an appropriate animal model that recapitulates the human disease pathophysiology.
-
Grouping: Randomly assign animals to the following groups:
-
Vehicle Control
-
This compound (Low Dose)
-
This compound (High Dose)
-
Positive Control (Standard-of-care drug, if available)
-
-
Dosing: Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage, subcutaneous injection) for a predetermined duration (e.g., 4-12 weeks).
-
Monitoring:
-
Record body weight and general health status daily.
-
Monitor relevant disease-specific parameters (e.g., blood pressure, organ function markers) at regular intervals.
-
-
Terminal Procedures:
-
At the end of the treatment period, collect blood samples for pharmacokinetic and biomarker analysis.
-
Harvest tissues of interest for histological and molecular analysis (e.g., fibrosis markers, receptor expression).
-
Pharmacokinetic and Toxicokinetic (PK/TK) Study
Objective: To determine the pharmacokinetic profile and assess the potential for toxicity of this compound following long-term administration.
Methodology:
-
Animals: Use a sufficient number of animals to allow for serial blood sampling.
-
Dosing: Administer a single dose of this compound at the beginning of the study and continue with daily dosing for the specified duration.
-
Blood Sampling: Collect blood samples at multiple time points after the first dose and after the last dose to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Toxicology Assessment: Monitor animals for any signs of toxicity. Perform a full necropsy at the end of the study and collect tissues for histopathological examination.
Visualizations
Caption: this compound Signaling Pathway
Caption: Long-Term In Vivo Study Workflow
References
- 1. Clinical trials of endothelin antagonists in heart failure: publication is good for the public health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 3. The safety of endothelin receptor antagonists in the treatment of pulmonary arterial hypertension: Protocol for a systemic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Relevance of IRL-3630 Preclinical Studies
Disclaimer: Publicly available, detailed preclinical data and experimental protocols specifically for IRL-3630 are limited. This guide is based on the known pharmacology of dual endothelin receptor antagonists and general best practices in preclinical neurodegenerative disease research. The information provided should be adapted and optimized for specific experimental contexts.
General Troubleshooting Guide
This guide addresses common challenges researchers may encounter when working with dual endothelin receptor antagonists like this compound in preclinical models of neurodegenerative disease.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy on Cognitive Endpoints | Inappropriate dose selection (too low or too high, leading to off-target effects). | Conduct a thorough dose-response study. Monitor for a therapeutic window, as high doses of endothelin receptor antagonists can have cardiovascular effects that may confound cognitive assessment. |
| Timing of intervention (disease stage may be too advanced for significant rescue). | Initiate treatment at an early pathological stage in the animal model. Consider prophylactic treatment paradigms. | |
| Insensitive behavioral assay. | Use a battery of cognitive tests that assess different domains (e.g., spatial memory, recognition memory, executive function). Ensure the chosen model exhibits robust and reproducible cognitive deficits. | |
| Poor brain penetration. | Verify the blood-brain barrier permeability of this compound in your model system. Consider formulation strategies to enhance CNS exposure. | |
| Off-target effects of dual ETA/ETB antagonism. | One study on a non-specific ETA/ETB receptor antagonist, TAK-044, showed no improvement in learning and memory in an amyloid-beta-induced rat model.[1] Consider that dual antagonism may not be beneficial in all pathological contexts. | |
| High Variability in Experimental Data | Inconsistent drug formulation and administration. | Ensure a standardized and validated protocol for drug formulation (e.g., vehicle, solubility, stability). Use precise administration techniques (e.g., oral gavage, intraperitoneal injection) and ensure consistent timing. |
| Animal model variability. | Use animals of the same age, sex, and genetic background. Ensure proper randomization and blinding of experimental groups. Increase sample size to improve statistical power. | |
| Subjective scoring in behavioral or histological assessments. | Implement clear, objective scoring criteria. Have multiple independent and blinded assessors score the data. | |
| Unexpected Physiological or Behavioral Side Effects | Cardiovascular effects (hypotension, hypertension). | Monitor blood pressure and heart rate, especially during initial dose-finding studies. Adjust the dose to minimize cardiovascular effects while maintaining CNS efficacy. |
| Sedation or hyperactivity. | Carefully observe animal behavior following drug administration. If significant changes in general activity are noted, consider their potential impact on cognitive testing and adjust protocols accordingly (e.g., timing of testing relative to dosing). | |
| Inconsistent Biomarker Readouts | Inappropriate timing of sample collection. | Characterize the pharmacokinetic and pharmacodynamic profile of this compound to determine the optimal time points for tissue and fluid collection. |
| Low sensitivity of assays. | Use highly sensitive and validated assays for measuring biomarkers of neuroinflammation (e.g., cytokines), neuronal damage, and amyloid pathology. | |
| Regional differences in the brain. | Analyze specific brain regions known to be affected in the disease model (e.g., hippocampus, cortex). |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a dual ETA/ETB receptor antagonist like this compound for neurodegenerative diseases?
A1: Endothelin-1 (ET-1) and its receptors (ETA and ETB) are implicated in the pathophysiology of neurodegenerative diseases through their roles in vasoconstriction, neuroinflammation, and blood-brain barrier integrity. Dysregulation of the endothelin system can contribute to reduced cerebral blood flow and increased inflammation, both of which are hallmarks of conditions like Alzheimer's disease. A dual antagonist blocks both ETA receptors, which are primarily involved in vasoconstriction, and ETB receptors, which have more complex roles including vasodilation and clearance of ET-1, as well as mediating inflammatory responses in astrocytes. The hypothesis is that by blocking both receptors, this compound may restore cerebrovascular function and attenuate neuroinflammation, thereby providing a neuroprotective effect.
Q2: What is the putative mechanism of action of this compound in improving cognitive function?
A2: The proposed mechanism of action for this compound in a neurodegenerative context, such as Alzheimer's disease, is likely multi-faceted:
-
Improved Cerebral Blood Flow: By blocking ETA receptor-mediated vasoconstriction, this compound may increase blood flow to critical brain regions, alleviating hypoxia and improving neuronal function.
-
Reduction of Neuroinflammation: ET-1 can promote the production of pro-inflammatory cytokines from astrocytes via ETB receptors. Antagonizing these receptors may reduce the inflammatory cascade that contributes to neuronal damage.
-
Maintenance of Blood-Brain Barrier Integrity: The endothelin system can influence the permeability of the blood-brain barrier. By modulating this system, this compound may help to prevent the infiltration of harmful substances and peripheral immune cells into the brain.
Q3: What are the key considerations for designing a preclinical study to evaluate this compound?
A3: A robust preclinical study design should include:
-
A well-characterized animal model: The chosen model should recapitulate key aspects of the human disease, such as progressive cognitive decline and relevant neuropathology (e.g., amyloid plaques, neuroinflammation).
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: These are crucial to determine the optimal dose, route of administration, and dosing frequency to achieve therapeutic concentrations in the brain.
-
A comprehensive battery of behavioral tests: Assess multiple cognitive domains to obtain a complete picture of the compound's efficacy.
-
Relevant biomarker analysis: Measure markers of target engagement, neuroinflammation, neuronal integrity, and pathology in brain tissue and biofluids.
-
Appropriate control groups: Include vehicle-treated and, if possible, positive control groups to validate the experimental model and benchmark the efficacy of this compound.
-
Blinding and randomization: These are essential to minimize bias in data collection and analysis.
Q4: What are the best practices for the formulation and administration of this compound in preclinical studies?
A4: As specific formulation details for this compound are not publicly available, general best practices should be followed:
-
Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. For oral administration, a suspension or solution in a vehicle like 0.5% carboxymethylcellulose may be appropriate. For parenteral routes, a solution in saline with a co-solvent might be necessary.
-
Stability: Ensure the stability of the formulation over the course of the experiment.
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal, subcutaneous) should be guided by the compound's physicochemical properties and the desired pharmacokinetic profile. Oral administration is often preferred for its clinical relevance.
-
Dosing Volume and Frequency: These should be based on the animal's weight and the compound's half-life, determined from PK studies.
Experimental Protocols
Morris Water Maze for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory.
Methodology:
-
Apparatus: A circular pool (1.5-2m diameter) filled with opaque water (e.g., using non-toxic tempera paint) maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (Learning):
-
Animals are trained for 5-7 consecutive days with 4 trials per day.
-
For each trial, the animal is placed in the pool at one of four starting positions in a quasi-random order.
-
The animal is allowed to swim for 60-90 seconds to find the hidden platform. If it fails to find the platform, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Memory):
-
24 hours after the last training session, the platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location are recorded.
-
Immunohistochemistry for Amyloid-β Plaques
Objective: To quantify amyloid-β plaque deposition in the brain.
Methodology:
-
Tissue Preparation:
-
Animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are dissected and post-fixed in 4% PFA overnight, then transferred to a 30% sucrose solution for cryoprotection.
-
Brains are sectioned coronally (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
-
Staining:
-
Free-floating sections are washed in phosphate-buffered saline (PBS).
-
Endogenous peroxidase activity is quenched with a hydrogen peroxide solution.
-
Sections are blocked in a solution containing normal serum and a detergent (e.g., Triton X-100).
-
Sections are incubated overnight at 4°C with a primary antibody against amyloid-β (e.g., 6E10 or 4G8).
-
Sections are washed and incubated with a biotinylated secondary antibody.
-
Sections are then incubated with an avidin-biotin-peroxidase complex (ABC reagent).
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Sections are mounted on slides, dehydrated, and coverslipped.
-
-
Quantification:
-
Images of specific brain regions (e.g., cortex, hippocampus) are captured using a microscope.
-
The plaque burden is quantified using image analysis software by measuring the percentage of the area occupied by plaques.
-
ELISA for Pro-inflammatory Cytokines
Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.
Methodology:
-
Sample Preparation:
-
Specific brain regions are dissected, weighed, and homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The total protein concentration of the supernatant is determined using a protein assay (e.g., BCA assay).
-
-
ELISA Procedure:
-
A commercial ELISA kit for the specific cytokine of interest is used according to the manufacturer's instructions.
-
Briefly, standards and samples are added to a microplate pre-coated with a capture antibody.
-
The plate is incubated, and any unbound substances are washed away.
-
A detection antibody is added, followed by a substrate solution to develop the color.
-
The reaction is stopped, and the optical density is measured using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using the known concentrations of the standards.
-
The concentration of the cytokine in the samples is calculated from the standard curve and normalized to the total protein concentration of the sample.
-
Visualizations
Caption: Putative signaling pathway of this compound in neurodegeneration.
Caption: General experimental workflow for preclinical evaluation.
Caption: Troubleshooting workflow for lack of efficacy.
References
Best practices for storing and handling IRL-3630 in the laboratory
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of IRL-3630 in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-peptide, bifunctional endothelin receptor antagonist. It exhibits high affinity for both the endothelin A (ETA) and endothelin B (ETB) receptors. The binding of endothelin-1 (ET-1) to these G protein-coupled receptors (GPCRs), primarily through Gq protein coupling, activates phospholipase C, leading to an increase in inositol triphosphate and a subsequent rise in intracellular calcium, which results in physiological responses like vasoconstriction and cell proliferation[1]. This compound competitively binds to these receptors, blocking the downstream signaling of ET-1.
Q2: What are the recommended storage conditions for this compound powder?
A2: While a specific safety data sheet for this compound is not publicly available, general best practices for storing similar chemical compounds should be followed. The lyophilized powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to store the powder at -20°C.
Q3: How should I prepare a stock solution of this compound?
A3: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, reconstitute the lyophilized powder in 100% DMSO to a desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.
Q4: How should I store the this compound stock solution?
A4: Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term stability, at -80°C.
Q5: My this compound solution appears to have precipitated after dilution in aqueous buffer. What should I do?
A5: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your assay is kept low (typically ≤0.5%) but sufficient to maintain solubility. It is also recommended to perform serial dilutions in your aqueous buffer and to vortex or mix the solution thoroughly after each dilution step.
Storage and Handling Data
The following table summarizes the recommended, albeit generalized, storage conditions for this compound. Specific stability studies for this compound are not widely published; therefore, these recommendations are based on standard laboratory practices for similar research compounds.
| Form | Storage Temperature | Duration | Special Instructions |
| Lyophilized Powder | -20°C | Long-term | Store in a desiccator. Keep container tightly sealed. |
| 4°C | Short-term | Avoid moisture. | |
| Stock Solution (in DMSO) | -80°C | Months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Weeks | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: In Vitro Endothelin Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cell lines expressing human ETA or ETB receptors (e.g., embryonic bovine tracheal cells for ETA, human Girardi heart cells for ETB)[2].
-
Radiolabeled endothelin-1 (e.g., [125I]ET-1).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the this compound dilution (or vehicle for total binding), and 50 µL of [125I]ET-1 (at a concentration near its Kd).
-
Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM) instead of this compound.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software. Published Ki values for this compound are approximately 1.5 nM for ETA and 1.2 nM for ETB[2][3].
Protocol 2: Cell-Based Calcium Flux Assay
This protocol outlines a method to measure the antagonistic activity of this compound by monitoring changes in intracellular calcium.
Materials:
-
A cell line endogenously or recombinantly expressing ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Endothelin-1 (ET-1) as the agonist.
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR).
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then diluting in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
During incubation, prepare serial dilutions of this compound and a working solution of ET-1 (at its EC80 concentration).
-
After incubation, wash the cells with assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Add the ET-1 solution to all wells simultaneously using the instrument's injection system.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Analyze the data by measuring the peak fluorescence response and calculate the IC50 value for this compound.
Troubleshooting and Visual Guides
Endothelin Receptor Signaling Pathway
The binding of endothelin-1 (ET-1) to its receptors (ETAR and ETBR) activates Gq proteins, initiating a signaling cascade that leads to increased intracellular calcium and subsequent cellular responses. This compound acts as an antagonist, blocking this initial binding step.
Caption: Simplified Endothelin Receptor Signaling Pathway and the antagonistic action of this compound.
Troubleshooting Workflow for a Calcium Flux Assay
If you are not observing the expected antagonistic effect of this compound in your calcium flux assay, follow this logical troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting common issues in a cell-based calcium flux assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effect of a novel bifunctional endothelin receptor antagonist, IRL 3630A, on guinea pig respiratory mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of a novel and bifunctional endothelin antagonist, IRL 3630 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for IRL-3630 Therapeutic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining animal models to better investigate the therapeutic effects of IRL-3630, a potent dual endothelin receptor (ET-A/ET-B) antagonist. This resource offers troubleshooting guides for common experimental challenges and a list of frequently asked questions to enhance the robustness and reproducibility of your preclinical studies.
I. Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies of this compound and provides step-by-step guidance to resolve them.
Issue 1: High Variability in Blood Pressure Readouts in Hypertensive Rat Models
Problem: Significant fluctuations in systolic and diastolic blood pressure measurements are observed within and between subjects in spontaneously hypertensive rat (SHR) or other hypertensive models, complicating the assessment of this compound's antihypertensive efficacy.
Solution: Implementing a refined protocol for blood pressure monitoring using radiotelemetry can significantly reduce variability and improve data quality.
Detailed Experimental Protocol: Implantation of Radiotelemetry Devices for Continuous Blood Pressure Monitoring
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.
-
Telemetry Device Selection: Choose a device with a catheter suitable for the abdominal aorta (e.g., Data Sciences International's PA-C40 or similar).
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane (2-3% for induction, 1.5-2% for maintenance).
-
Place the animal in a dorsal recumbent position on a heated surgical pad to maintain body temperature.
-
Make a midline abdominal incision to expose the abdominal aorta and vena cava.
-
Gently separate the aorta from the surrounding connective tissue between the renal arteries and the iliac bifurcation.
-
Use temporary sutures to occlude blood flow cranially and caudally to the cannulation site.
-
Create a small puncture in the aorta using a bent 23-gauge needle.
-
Insert the telemetry catheter into the aorta and advance it so the tip is caudal to the renal arteries.
-
Secure the catheter in place with surgical glue and a small piece of medical-grade fleece.
-
Remove the temporary occlusion sutures and check for hemostasis.
-
Place the transmitter body into the abdominal cavity and suture it to the abdominal wall.
-
Close the muscle and skin layers with appropriate sutures.
-
-
Post-Operative Care & Acclimatization:
-
Administer analgesics for at least 48 hours post-surgery.
-
House rats individually in their home cages placed on the telemetry receivers.
-
Allow a recovery and acclimatization period of at least 7-10 days before starting baseline blood pressure recordings.[1] This allows the animal to return to a normal physiological state and reduces stress-induced blood pressure fluctuations.
-
-
Data Acquisition and Analysis:
-
Record baseline blood pressure and heart rate for at least 48-72 hours before this compound administration.
-
Collect data continuously and analyze it in time-matched periods (e.g., comparing the dark phase of the baseline to the dark phase post-treatment) to account for diurnal variations.[2]
-
Average the data over longer periods (e.g., 1-hour or 24-hour averages) to smooth out short-term fluctuations.
-
Logical Troubleshooting Flow for Blood Pressure Variability
Data Presentation: Expected Blood Pressure in Hypertensive Rat Models
| Animal Model | Age (weeks) | Systolic BP (mmHg) | Diastolic BP (mmHg) | Mean Arterial Pressure (mmHg) | Heart Rate (bpm) |
| Spontaneously Hypertensive Rat (SHR) | 12-16 | 170 - 190[3][4] | 110 - 130 | 135 - 155 | 350 - 450[5] |
| Wistar-Kyoto Rat (WKY) - Control | 12-16 | 120 - 140[3] | 80 - 100 | 100 - 120 | 280 - 380 |
| Dahl Salt-Sensitive (DSS) Rat on High Salt Diet | 8-12 | > 180[6] | > 120 | > 145 | 350 - 450 |
Issue 2: Inconsistent or Mild Phenotype in Monocrotaline (MCT)-Induced Pulmonary Hypertension (PAH) Model
Problem: A single injection of monocrotaline fails to consistently produce a robust and sustained pulmonary hypertension phenotype, leading to high mortality or spontaneous recovery and making it difficult to assess the therapeutic effects of this compound on pulmonary vascular remodeling and right ventricular hypertrophy.
Solution: A refined, "two-hit" model combining a lower dose of MCT with chronic hypoxia or a modified MCT dosing schedule can induce a more severe and clinically relevant PAH phenotype.
Detailed Experimental Protocol: Refined "Two-Hit" Model of Pulmonary Hypertension
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Model Induction:
-
Option A (MCT + Hypoxia):
-
Administer a single subcutaneous injection of a lower dose of MCT (e.g., 40 mg/kg).
-
Beginning on the same day, house the rats in a hypoxic chamber (10% O2) for 3-4 weeks.
-
Return animals to normoxia for 24 hours before terminal experiments.
-
-
Option B (Modified MCT Dosing):
-
-
Phenotype Assessment (at 4 weeks post-initial injection):
-
Right Ventricular Hypertrophy (RVH):
-
After euthanasia, excise the heart and dissect the right ventricular (RV) free wall from the left ventricle (LV) and septum (S).
-
Calculate the Fulton Index: RV / (LV + S).[8] An index >0.3 is indicative of RVH.
-
-
Right Ventricular Systolic Pressure (RVSP):
-
Under anesthesia, insert a pressure transducer-tipped catheter into the RV via the right jugular vein to measure RVSP.
-
-
Pulmonary Artery Remodeling:
-
Perfuse and fix the lungs.
-
Embed lung tissue in paraffin and prepare 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) and Masson's Trichrome staining.
-
Quantify medial wall thickness of small pulmonary arteries (25-100 µm diameter).
-
-
Experimental Workflow for Refined PAH Model
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. ahajournals.org [ahajournals.org]
- 3. criver.com [criver.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in IRL-3630 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing IRL-3630 in functional assays. The information is tailored for scientists in drug development and related fields to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-peptide dual antagonist of the endothelin receptors, ETA and ETB. Its primary mechanism of action is to competitively inhibit the binding of endothelin-1 (ET-1) to both receptor subtypes, thereby blocking the downstream signaling pathways activated by ET-1. This dual antagonism can be beneficial in therapeutic areas where both ETA and ETB receptor-mediated pathways are implicated in pathology.
Q2: We are not observing the expected level of inhibition with this compound in our functional assay. What are the potential causes?
Several factors could contribute to a lower-than-expected inhibitory effect of this compound. These can be broadly categorized into issues with the compound, the cell system, or the assay protocol itself.
-
Compound Integrity:
-
Degradation: Ensure that the compound has been stored correctly and has not undergone degradation. Prepare fresh stock solutions.
-
Solubility: this compound may have limited solubility in aqueous solutions. Confirm that it is fully dissolved in your assay buffer. The use of a small percentage of DMSO may be necessary, but be sure to include a vehicle control in your experiments.
-
-
Cell System:
-
Receptor Expression Levels: The relative expression levels of ETA and ETB receptors in your cell line are critical. If one receptor subtype is dominant and less sensitive to this compound, the overall inhibitory effect might be skewed. It is advisable to use cell lines with well-characterized and stable expression of the target receptors. Consider using cell lines engineered to express only ETA or ETB receptors to dissect the compound's activity on each subtype.[1][2][3][4]
-
Cell Health and Passage Number: Use cells that are healthy, in a logarithmic growth phase, and have a low passage number. Stressed or high-passage-number cells can exhibit altered receptor expression and signaling.
-
-
Assay Protocol:
-
Agonist Concentration: The concentration of the agonist (e.g., ET-1) used to stimulate the receptors will influence the apparent potency of the antagonist. Ensure you are using an agonist concentration at or near the EC80 to allow for competitive inhibition to be observed effectively.
-
Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow the antagonist to reach equilibrium with the receptors before adding the agonist.
-
Q3: Our dose-response curve for this compound shows a shallow slope or is biphasic. How should we interpret this?
A shallow or biphasic dose-response curve can be indicative of this compound acting on the two different endothelin receptor subtypes (ETA and ETB) which may have different affinities for the compound and/or couple to different signaling pathways with varying efficiencies in your cell system.
-
Differential Affinity: this compound may have different binding affinities for the ETA and ETB receptors. The initial phase of the curve may represent the inhibition of the higher-affinity receptor, while the second phase reflects the inhibition of the lower-affinity receptor.
-
Different Signaling Pathways: ETA and ETB receptors can couple to different G-proteins and activate distinct downstream signaling pathways.[5] For example, both can couple to Gq to mobilize intracellular calcium, but they can also engage other pathways like Gs or Gi, or trigger β-arrestin recruitment. The overall response you measure is a composite of these different signaling events.
To deconstruct a complex dose-response curve, it is highly recommended to use cell lines that selectively express either the ETA or the ETB receptor. This will allow you to determine the potency and efficacy of this compound at each receptor subtype individually.
Troubleshooting Experimental Assays
Calcium Flux Assays
Calcium flux assays are commonly used to measure the activity of endothelin receptors, which primarily couple through Gq to induce an increase in intracellular calcium.
Table 1: Troubleshooting Common Issues in Calcium Flux Assays with this compound
| Issue | Potential Cause | Recommended Solution |
| High background signal or spontaneous oscillations | - Cell stress or poor health- Inconsistent dye loading- Assay buffer composition | - Ensure cells are healthy and not overgrown.- Optimize dye loading concentration and incubation time.- Use a balanced salt solution with appropriate levels of calcium and magnesium. |
| Low signal-to-noise ratio | - Low receptor expression- Inefficient dye loading- Suboptimal agonist concentration | - Use a cell line with higher receptor expression.- Titrate the dye concentration and check for quenching.- Use an agonist concentration that elicits a robust response (EC80). |
| Inconsistent results between wells or experiments | - Uneven cell plating- Temperature fluctuations- Pipetting errors | - Ensure a homogenous cell suspension and even plating.- Maintain a constant temperature (typically 37°C) throughout the assay.- Use calibrated pipettes and consider automated liquid handling for high-throughput screening. |
| Unexpected potentiation of signal at low this compound concentrations | - Off-target effects- Complex signaling interactions | - Screen this compound against a panel of other GPCRs to check for off-target activity.- Investigate potential allosteric modulation or biased agonism. |
-
Cell Plating: Seed cells expressing endothelin receptors (e.g., HEK293-ETA or CHO-ETB) into 96-well or 384-well black-walled, clear-bottom plates at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. After the dye loading incubation, add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate with the antagonist for 15-30 minutes at 37°C to allow for receptor binding to reach equilibrium.
-
Agonist Stimulation and Signal Reading: Prepare the agonist (e.g., ET-1) at a concentration that gives a near-maximal response (e.g., EC80). Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading for a few seconds, then add the agonist to all wells and continue to record the fluorescence signal over time (typically 2-3 minutes).
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration. Plot the antagonist concentration versus the response to generate a dose-response curve and calculate the IC50 value.
Receptor Internalization Assays
Receptor internalization is another key functional readout for GPCR activation.
Table 2: Troubleshooting Common Issues in Receptor Internalization Assays
| Issue | Potential Cause | Recommended Solution |
| No or low internalization observed | - Cell line does not internalize the receptor efficiently- Insufficient agonist concentration or incubation time- The tag on the receptor interferes with internalization | - Confirm that your cell line is capable of agonist-induced internalization for the target receptor.- Perform a time-course and agonist dose-response experiment to optimize conditions.- Consider using a different tagging strategy or a label-free detection method. |
| High basal internalization (in the absence of agonist) | - Constitutive receptor activity- Overexpression of the receptor | - This may be a characteristic of the receptor; ensure you have a clear window for agonist-induced internalization.- Use a cell line with lower, more physiological receptor expression levels. |
| Variability in internalization measurements | - Inconsistent cell numbers- Antibody/ligand labeling variability- Imaging and analysis parameters | - Normalize the internalization signal to the total receptor expression or cell number.- Ensure consistent labeling conditions (concentration, time, temperature).- Use standardized settings for image acquisition and a consistent analysis workflow. |
-
Cell Plating: Seed cells expressing N-terminally tagged (e.g., FLAG or HA) endothelin receptors on glass-bottom plates suitable for imaging.
-
Antagonist Treatment: Treat the cells with different concentrations of this compound for a predetermined time (e.g., 30 minutes).
-
Agonist Stimulation: Add the agonist (e.g., ET-1) at an EC80 concentration and incubate for a time sufficient to induce internalization (e.g., 30-60 minutes at 37°C).
-
Fixation and Staining:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
To stain for surface receptors, incubate with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody. Do not permeabilize the cells at this stage.
-
To visualize the internalized receptors, permeabilize the cells (e.g., with 0.1% Triton X-100) and then stain with the same primary and a differently colored secondary antibody.
-
-
Imaging and Analysis: Acquire images using a high-content imager or a confocal microscope. Quantify the fluorescence intensity at the cell surface and in the intracellular compartments. The ratio of intracellular to surface fluorescence is a measure of receptor internalization.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Characterizing a Dual Antagonist
Simplified Endothelin Receptor Signaling
Troubleshooting Logic for Unexpected Results
References
Technical Support Center: IRL-3630 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in enhancing the oral bioavailability of IRL-3630, a novel bifunctional endothelin receptor antagonist. Given the limited publicly available data on this compound, this guide draws upon established strategies for improving the bioavailability of peptide-like and poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary barriers to achieving high oral bioavailability for this compound?
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder dissolution, a prerequisite for absorption.
-
Enzymatic Degradation: Peptidic bonds are susceptible to cleavage by proteases in the stomach and small intestine.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized by enzymes in the intestinal wall and liver before reaching systemic circulation.[1][2][3][4] This "first-pass effect" can significantly reduce the amount of active drug that reaches its target.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters located in the intestinal epithelium can actively pump the drug back into the intestinal lumen, limiting its net absorption.[5][6][7][8][9]
-
Low Membrane Permeability: The physicochemical properties of the molecule, such as size and charge, may restrict its ability to pass through the intestinal cell membrane.
Q2: What initial steps should I take to characterize the bioavailability challenges of this compound?
A2: A systematic approach to characterizing the absorption barriers is crucial. We recommend the following initial experiments:
-
Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
In Vitro Permeability Assay: Utilize Caco-2 cell monolayers to assess the intestinal permeability of this compound and to identify if it is a substrate for efflux transporters like P-gp.
-
Metabolic Stability Studies: Incubate this compound with liver microsomes or S9 fractions to evaluate its susceptibility to first-pass metabolism.
-
In Vivo Pharmacokinetic Study: Conduct a preliminary pharmacokinetic study in an animal model (e.g., rat) with both intravenous (IV) and oral (PO) administration to determine the absolute oral bioavailability.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptoms:
-
Inconsistent or low drug exposure in preclinical studies.
-
Drug precipitation observed during in vitro dissolution studies.
-
Difficulty preparing sufficiently concentrated oral dosing solutions.
Potential Strategies:
| Strategy | Description | Key Considerations |
| pH Adjustment | Modify the pH of the formulation to ionize this compound, potentially increasing its solubility. | Requires knowledge of the compound's pKa. The pH must be physiologically tolerable. |
| Co-solvents | Incorporate water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) to increase solubility. | The concentration of co-solvents must be within safe limits for the chosen animal model or clinical use. |
| Surfactants | Use surfactants (e.g., Tween 80, Cremophor EL) to form micelles that can encapsulate and solubilize the drug. | The critical micelle concentration (CMC) of the surfactant and potential for gastrointestinal irritation should be considered. |
| Complexation | Employ cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[10] | The stoichiometry of the complex and the binding constant are important parameters to optimize. |
| Amorphous Solid Dispersions | Disperse this compound in a polymeric carrier in an amorphous state to improve its dissolution rate and solubility.[10] | The choice of polymer and the physical stability of the amorphous form are critical. |
Issue 2: Suspected High First-Pass Metabolism
Symptoms:
-
Significantly lower exposure (AUC) after oral administration compared to intravenous administration, even with good aqueous solubility.
-
Identification of significant levels of metabolites in plasma after oral dosing.
Potential Strategies:
| Strategy | Description | Key Considerations |
| Prodrug Approach | Chemically modify this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation. | The rate and extent of conversion to the active parent drug must be carefully evaluated. |
| Enzyme Inhibition | Co-administer a known inhibitor of the primary metabolizing enzymes (e.g., a CYP3A4 inhibitor like ritonavir if applicable). | This approach is primarily for investigational purposes to confirm the role of specific enzymes and may not be a viable long-term strategy due to potential drug-drug interactions. |
| Alternative Routes of Administration | Explore routes that bypass the liver, such as subcutaneous, transdermal, or pulmonary delivery. | The feasibility of these routes depends on the required dose and the physicochemical properties of this compound. |
| Nanoparticle Formulations | Encapsulate this compound in nanoparticles that may be absorbed via the lymphatic system, partially bypassing the portal circulation to the liver.[11] | The particle size, surface properties, and drug loading of the nanoparticles need to be optimized. |
Issue 3: Poor Intestinal Permeability / Efflux Transporter Substrate
Symptoms:
-
Low apparent permeability (Papp) in Caco-2 assays.
-
Higher efflux ratio in bidirectional Caco-2 assays.
-
Limited improvement in bioavailability despite enhanced solubility.
Potential Strategies:
| Strategy | Description | Key Considerations |
| Permeation Enhancers | Include excipients that transiently open tight junctions between intestinal cells (e.g., sodium caprate) or fluidize the cell membrane. | The concentration of permeation enhancers must be carefully selected to avoid intestinal damage. |
| Efflux Pump Inhibitors | Co-administer a known inhibitor of relevant efflux pumps (e.g., verapamil for P-gp). | Similar to enzyme inhibitors, this is often an investigational tool and may have limitations for therapeutic use. |
| Lipid-Based Formulations | Formulate this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS). These can enhance absorption through various mechanisms, including altering membrane fluidity and inhibiting efflux transporters.[10] | The composition of the lipid, surfactant, and co-surfactant needs to be optimized to ensure spontaneous emulsification and stability. |
| Mucoadhesive Systems | Incorporate mucoadhesive polymers to prolong the residence time of the formulation in the gastrointestinal tract, increasing the opportunity for absorption.[10] | The mucoadhesive strength and potential for irritation should be evaluated. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify its potential as a substrate for efflux transporters.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: A workflow diagram for troubleshooting and enhancing the bioavailability of a new chemical entity.
Caption: Key physiological barriers affecting the oral bioavailability of a drug.
References
- 1. Heart failure - Wikipedia [en.wikipedia.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Contact | ADInstruments [adinstruments.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Support: Supplementary Inhalation Embryotoxicity Study of Chloroform in Wistar Rats - Study Ammendments, with Cover Letter dated 062593. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 10. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of IRL-3630 versus bosentan in preclinical models
A comprehensive review of available preclinical data for the endothelin receptor antagonists IRL-3630 and bosentan reveals significant data gaps for this compound, precluding a direct, in-depth comparison in relevant disease models for pulmonary hypertension. While bosentan has been extensively studied in various preclinical models, publicly available research on the in vivo efficacy of this compound in similar settings is not available.
This guide aimed to provide a detailed comparative analysis of this compound and bosentan for researchers, scientists, and drug development professionals. The core of this analysis was intended to be a side-by-side comparison of their performance in preclinical models of pulmonary hypertension, supported by quantitative data and detailed experimental protocols. However, a thorough search of the scientific literature and available data has revealed a scarcity of in vivo preclinical studies for this compound, particularly in the context of pulmonary hypertension.
Mechanism of Action: Dual Endothelin Receptor Antagonism
Both this compound and bosentan are classified as dual endothelin receptor antagonists, meaning they block the action of endothelin-1 (ET-1) at both the endothelin A (ETA) and endothelin B (ETB) receptors. ET-1 is a potent vasoconstrictor and has been implicated in the pathophysiology of pulmonary hypertension. By blocking these receptors, both compounds are expected to lead to vasodilation and a decrease in pulmonary vascular resistance.
dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
ET1 [label="Endothelin-1 (ET-1)"]; ETA [label="ETA Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ETB [label="ETB Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Vasoconstriction [label="Vasoconstriction &\n Proliferation"]; IRL3630 [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bosentan [label="Bosentan", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
ET1 -> ETA; ET1 -> ETB; ETA -> Vasoconstriction; ETB -> Vasoconstriction; IRL3630 -> ETA [label="Blocks", color="#EA4335"]; IRL3630 -> ETB [label="Blocks", color="#FBBC05"]; Bosentan -> ETA [label="Blocks", color="#EA4335"]; Bosentan -> ETB [label="Blocks", color="#FBBC05"]; } Caption: Signaling pathway of this compound and bosentan.
In Vitro Receptor Binding Affinity
The primary available preclinical data for this compound comes from an in vitro study characterizing its pharmacological properties. This study demonstrated that IRL-3630A exhibits highly balanced and potent affinities for both human ETA and ETB receptors.
| Compound | ETA Receptor (Ki, nM) | ETB Receptor (Ki, nM) |
| IRL-3630A | 1.5[1] | 1.2[1] |
| Bosentan | - | - |
Note: Specific Ki values for bosentan from directly comparable in vitro binding assays were not found in the immediate search results. The table highlights the available data for IRL-3630A.
Preclinical In Vivo Models of Pulmonary Hypertension: A Data Gap for this compound
A critical component of this comparative analysis is the evaluation of in vivo efficacy in established preclinical models of pulmonary hypertension. The most common and relevant models for this purpose include the monocrotaline-induced and bleomycin-induced pulmonary hypertension models in rats. These models mimic key aspects of the human disease, including increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.
While extensive preclinical data exists for bosentan in these models, demonstrating its ability to attenuate the development of pulmonary hypertension, a similar body of evidence for this compound is not publicly available. The single located study on this compound focused on its effects on respiratory mechanics in guinea pigs and did not investigate its efficacy in a model of chronic pulmonary hypertension.
Experimental Protocols
To provide a framework for future comparative studies, detailed methodologies for key experimental procedures are outlined below.
Bleomycin-Induced Pulmonary Hypertension Model in Rats
This model is used to induce pulmonary fibrosis and subsequent pulmonary hypertension.
Workflow:
dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="Animal Acclimatization"]; B [label="Intratracheal Instillation\nof Bleomycin"]; C [label="Monitoring of Animal\nHealth and Weight"]; D [label="Hemodynamic Measurements\n(e.g., Telemetry)"]; E [label="Tissue Collection\n(Lungs, Heart)"]; F [label="Histopathological Analysis"];
A -> B -> C -> D -> E -> F; } Caption: Experimental workflow for the bleomycin-induced PH model.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Bleomycin Administration: A single intratracheal instillation of bleomycin (e.g., 5 mg/kg) is administered to anesthetized rats.
-
Disease Development: The animals are monitored for a period of several weeks (e.g., 21-28 days) to allow for the development of pulmonary fibrosis and hypertension.
-
Endpoint Analysis:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured.
-
Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is calculated.
-
Histology: Lung and heart tissues are collected for histological analysis to assess vascular remodeling and fibrosis.
-
Radiotelemetry for Blood Pressure Measurement
This technique allows for the continuous and conscious measurement of cardiovascular parameters in freely moving animals, providing more accurate and reliable data compared to terminal procedures.
Protocol:
-
Transmitter Implantation: A telemetry transmitter is surgically implanted into the animal. For pulmonary artery pressure, the catheter is placed in the pulmonary artery. For systemic blood pressure, the catheter is typically placed in the abdominal aorta or carotid artery.
-
Recovery: Animals are allowed to recover from surgery for a specified period (e.g., 7-10 days).
-
Data Acquisition: Blood pressure, heart rate, and activity are continuously recorded using a receiver placed under the animal's cage.
-
Data Analysis: The collected data is analyzed to determine mean arterial pressure, systolic and diastolic pressure, and heart rate over the study period.
Endothelin Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound to the endothelin receptors.
Workflow:
dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="Prepare Cell Membranes\nExpressing ET Receptors"]; B [label="Incubate Membranes with\nRadiolabeled ET-1 and\nTest Compound"]; C [label="Separate Bound and\nFree Radioligand"]; D [label="Measure Radioactivity\nof Bound Ligand"]; E [label="Calculate IC50 and Ki Values"];
A -> B -> C -> D -> E; } Caption: Workflow for an endothelin receptor binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing either ETA or ETB receptors are prepared.
-
Incubation: The membranes are incubated with a radiolabeled endothelin-1 (e.g., [125I]ET-1) and varying concentrations of the test compound (this compound or bosentan).
-
Separation: The bound radioligand is separated from the free radioligand by filtration.
-
Detection: The amount of radioactivity on the filter is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are calculated.
Conclusion and Future Directions
Based on the currently available preclinical data, a direct and comprehensive comparison of the in vivo efficacy of this compound and bosentan in models of pulmonary hypertension cannot be made. While this compound shows promise as a potent and balanced dual endothelin receptor antagonist in vitro, its preclinical development status and in vivo efficacy in relevant disease models remain largely undisclosed in the public domain.
For a meaningful comparison, future research should focus on evaluating this compound in established preclinical models of pulmonary hypertension, such as the monocrotaline and bleomycin rat models. Such studies should include a direct comparison to bosentan, assessing key endpoints such as pulmonary hemodynamics, right ventricular hypertrophy, and vascular remodeling. The detailed experimental protocols provided in this guide can serve as a foundation for the design of these crucial preclinical studies. Without such data, the relative preclinical performance of this compound in comparison to established therapies like bosentan remains an open question for the scientific and drug development community.
References
Head-to-Head Comparison: IRL-3630 and Ambrisentan in the Context of Endothelin Receptor Antagonism
A direct head-to-head comparison of the efficacy of IRL-3630 and ambrisentan is not currently feasible due to the lack of publicly available preclinical or clinical data on the efficacy of this compound in a relevant disease model such as pulmonary arterial hypertension (PAH). this compound is a novel bifunctional endothelin receptor antagonist, while ambrisentan is a well-established and approved selective endothelin receptor antagonist for the treatment of PAH.
This guide will provide a comprehensive overview of the available information for both compounds, focusing on the established efficacy and experimental protocols for ambrisentan, and the theoretical pharmacological profile of this compound based on its mechanism of action. This will allow for a comparative understanding of their distinct approaches to endothelin receptor modulation.
Introduction to Endothelin Receptor Antagonism
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two receptor subtypes: ETA and ETB. In diseases like PAH, elevated levels of ET-1 contribute to increased pulmonary vascular resistance and pathological remodeling of the pulmonary arteries.
-
ETA Receptors: Primarily located on smooth muscle cells, their activation leads to vasoconstriction and proliferation.
-
ETB Receptors: Found on both endothelial and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation (via nitric oxide and prostacyclin release) and clearance of ET-1. Smooth muscle ETB receptors, like ETA receptors, mediate vasoconstriction.
This compound: A Dual Endothelin Receptor Antagonist
This compound is characterized as a bifunctional endothelin receptor antagonist, meaning it blocks both ETA and ETB receptors. The rationale for dual antagonism is to comprehensively inhibit the deleterious effects of ET-1 mediated through both receptor subtypes.
Signaling Pathway of Dual Endothelin Receptor Antagonism
Ambrisentan: A Selective Endothelin Receptor Antagonist
Ambrisentan is an antagonist that is selective for the ETA receptor.[1][2][3] This selectivity is intended to block the primary vasoconstrictive and proliferative effects of ET-1 while preserving the beneficial functions of endothelial ETB receptors, such as vasodilation and ET-1 clearance.[2] Ambrisentan is approved for the treatment of PAH (WHO Group 1) to improve exercise ability and delay clinical worsening.[1][4]
Signaling Pathway of Selective Endothelin Receptor Antagonism
Efficacy of Ambrisentan in Pulmonary Arterial Hypertension
The efficacy of ambrisentan in PAH has been established in several key clinical trials, most notably the ARIES-1 and ARIES-2 studies.[5] These were randomized, double-blind, placebo-controlled, multicenter trials that evaluated the effect of ambrisentan on exercise capacity in patients with PAH.
Summary of Key Efficacy Data from ARIES-1 and ARIES-2
| Parameter | ARIES-1 | ARIES-2 |
| Primary Endpoint | Change from baseline in 6-minute walk distance (6MWD) at week 12 | Change from baseline in 6-minute walk distance (6MWD) at week 12 |
| Ambrisentan Doses | 5 mg and 10 mg once daily | 2.5 mg and 5 mg once daily |
| Placebo-Corrected Mean Change in 6MWD | +31 m (5 mg) and +51 m (10 mg) | +32 m (2.5 mg) and +59 m (5 mg) |
| Time to Clinical Worsening | Delayed with ambrisentan | Delayed with ambrisentan |
| WHO Functional Class | Improved in a significant proportion of patients | Improved in a significant proportion of patients |
| Borg Dyspnea Index | Significantly improved with ambrisentan | Significantly improved with ambrisentan |
Experimental Protocols: ARIES-1 and ARIES-2
Study Design: The ARIES-1 and ARIES-2 studies were randomized, double-blind, placebo-controlled, multicenter, parallel-group studies.
Patient Population: Patients with a diagnosis of PAH (WHO Group 1), including idiopathic PAH and PAH associated with connective tissue disease. Patients were required to have a baseline 6MWD between 150 and 450 meters.
Treatment:
-
ARIES-1: Patients were randomized to receive placebo, ambrisentan 5 mg, or ambrisentan 10 mg once daily for 12 weeks.
-
ARIES-2: Patients were randomized to receive placebo, ambrisentan 2.5 mg, or ambrisentan 5 mg once daily for 12 weeks.
Primary Efficacy Endpoint: The primary endpoint for both studies was the change from baseline in the 6-minute walk distance (6MWD) at week 12. The 6MWD test was performed according to the American Thoracic Society guidelines.
Secondary Efficacy Endpoints:
-
Time to clinical worsening of PAH, defined as a composite of death, lung transplantation, hospitalization for PAH, atrial septostomy, or initiation of epoprostenol therapy.
-
Change from baseline in WHO functional class.
-
Change from baseline in the Borg Dyspnea Index (BDI) after the 6-minute walk.
-
Change from baseline in patient-reported quality of life, assessed by the SF-36 Health Survey.
Statistical Analysis: The primary efficacy analysis was the comparison of the change from baseline in 6MWD at week 12 between each ambrisentan dose group and the placebo group, using an analysis of covariance (ANCOVA) model.
Experimental Workflow: ARIES Clinical Trials
References
- 1. Comparative assessment of efficacy and safety of ambrisentan and bosentan in patients with pulmonary arterial hypertension: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapies for pulmonary arterial hypertension: where are we today, where do we go tomorrow? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term inhaled treprostinil for pulmonary hypertension due to interstitial lung disease: INCREASE open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gilead Announces New Letairis(TM) (ambrisentan) Data for the Treatment of Patients with Pulmonary Arterial Hypertension (WHO Group 1) [eleconomista.es]
- 5. researchgate.net [researchgate.net]
Validating the Dual ETA/ETB Receptor Antagonism of IRL-3630: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IRL-3630 with other key endothelin receptor antagonists, validating its dual antagonism of the endothelin A (ETA) and endothelin B (ETB) receptors. The information is presented through comparative data tables, detailed experimental methodologies, and visualizations of the underlying signaling pathways and experimental workflows.
Comparative Analysis of Endothelin Receptor Antagonists
This compound demonstrates potent and balanced antagonism at both ETA and ETB receptors. The following tables summarize the binding affinities and functional potencies of this compound in comparison to other well-characterized dual and selective endothelin receptor antagonists.
Table 1: Comparative Binding Affinities (Ki, nM) of Endothelin Receptor Antagonists
| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Receptor Selectivity |
| This compound | 1.5[1] | 1.2[1] | Dual ETA/ETB |
| Bosentan | 4.1 - 43 | 38 - 730 | Dual ETA/ETB |
| Macitentan | 0.5 | 391 | Dual ETA/ETB (ETA-selective) |
| Ambrisentan | 0.011 - 1 | 48.7 - 195 | ETA Selective (>4000-fold) |
| BQ-123 | 1.4 - 7.3 | 1500 - 18000 | ETA Selective |
| BQ-788 | 1300 | 1.2 | ETB Selective |
Table 2: Comparative Functional Antagonism of Endothelin Receptor Antagonists
| Compound | Assay | Species/Cell Line | Receptor | Potency (pA2 / IC50) |
| This compound | ET-1 Induced Contraction | Guinea Pig Trachea | ETA/ETB | pA2 = 7.1[1] |
| This compound | ET-1 Induced Ca2+ Increase | Embryonic Bovine Tracheal Cells | ETA | Potent Antagonism[1] |
| This compound | ET-1 Induced Ca2+ Increase | Human Girardi Heart Cells | ETB | Potent Antagonism[1] |
| BQ-123 | ET-1 Induced Contraction | Guinea Pig Trachea | ETA | Partial Inhibition[1] |
| IRL-2500 | ET-1 Induced Contraction | Guinea Pig Trachea | ETB | Scarce Inhibition[1] |
| BQ-788 | ETB Agonist-Induced Vasoconstriction | Rabbit Pulmonary Artery | ETB | pA2 = 8.4 |
In Vivo Validation
In vivo studies in guinea pigs have demonstrated the functional efficacy of this compound. In a model of endothelin-1-induced bronchoconstriction, this compound effectively inhibited the response, a feat not achieved by selective ETA (BQ-123) or ETB (IRL-2500) antagonists alone, highlighting the therapeutic potential of dual receptor blockade in certain pathologies.[1]
Endothelin Receptor Signaling Pathway
Endothelin receptors (ETA and ETB) are G-protein coupled receptors (GPCRs) that, upon activation by endothelin-1 (ET-1), initiate a cascade of intracellular events. The primary signaling pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in cellular responses such as smooth muscle contraction.
Caption: Endothelin Receptor Signaling Pathway and this compound Antagonism.
Experimental Protocols
The validation of this compound's dual antagonism relies on established in vitro experimental procedures. Below are detailed methodologies for the key assays used to characterize endothelin receptor antagonists.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes overexpressing either human ETA or ETB receptors are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of the antagonist (e.g., this compound).
-
Separation: The reaction is terminated, and bound radioligand is separated from the unbound ligand by rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an agonist.
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Methodology:
-
Cell Culture and Dye Loading: Cells endogenously or recombinantly expressing ETA or ETB receptors are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the antagonist.
-
Agonist Stimulation: Endothelin-1 is added to stimulate the receptors and induce an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined. For competitive antagonists, the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is calculated.
Conclusion
The presented data from binding and functional assays unequivocally validate this compound as a potent dual antagonist of both ETA and ETB receptors. Its balanced affinity for both receptor subtypes distinguishes it from more selective antagonists and suggests a potentially broader therapeutic utility in conditions where the blockade of both ETA and ETB receptor-mediated pathways is beneficial. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of this compound and other endothelin receptor modulators.
References
Navigating the Landscape of Endothelin Receptor Antagonism: A Comparative Guide to IRL-3630 and the Imperative of Reproducibility
For researchers, scientists, and drug development professionals, the quest for novel therapeutics targeting the endothelin system is a continuous journey. This guide provides a comparative overview of the investigational compound IRL-3630 and established endothelin receptor antagonists (ERAs), while underscoring the critical importance of experimental reproducibility in preclinical research.
This document will delve into the pharmacological profile of this compound, juxtaposing it with the approved ERAs bosentan, ambrisentan, and macitentan. In the absence of direct comparative studies and cross-laboratory reproducibility data for this compound, this guide will also explore the broader challenges and essential principles of ensuring robustness and reliability in preclinical drug development.
The Endothelin System: A Key Therapeutic Target
The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETa and ETb), plays a pivotal role in vascular homeostasis and pathophysiology. Dysregulation of the ET system is implicated in a range of cardiovascular, fibrotic, and inflammatory diseases, making it a prime target for therapeutic intervention. ERAs have emerged as a cornerstone in the treatment of conditions like pulmonary arterial hypertension (PAH).
This compound: A Profile of the Investigational Antagonist
This compound is a potent, non-peptide antagonist of endothelin receptors. Preclinical studies have characterized it as a bifunctional antagonist with high affinity for both the ETa and ETb receptors.
Pharmacological Profile of this compound
The initial characterization of this compound revealed the following key properties:
-
Receptor Affinity: this compound demonstrates high affinity for both human ETa and ETb receptors.[1]
-
In Vitro Activity: In laboratory settings, this compound has been shown to effectively inhibit endothelin-1-induced intracellular calcium mobilization in cells expressing ETa and ETb receptors.[1] It also potently antagonizes endothelin-1-induced contractions in isolated guinea pig trachea.[1]
-
In Vivo Activity: In animal models, this compound has demonstrated the ability to counteract the physiological effects of endothelin-1.[1]
A Comparative Look at Approved Endothelin Receptor Antagonists
To provide context for the potential therapeutic utility of this compound, it is essential to compare its profile with that of established ERAs. Bosentan, ambrisentan, and macitentan are all approved for the treatment of PAH and have well-documented pharmacological and clinical profiles.
Comparative Pharmacological and Pharmacokinetic Profiles
| Feature | This compound | Bosentan | Ambrisentan | Macitentan |
| Receptor Selectivity | Dual (ETa/ETb)[1] | Dual (ETa/ETb)[2] | Selective (ETa)[3] | Dual (ETa/ETb) |
| Affinity (Ki) | ETa: High, ETb: High[1] | ETa: Moderate, ETb: Moderate | ETa: High, ETb: Low | ETa: High, ETb: High |
| Half-life | Not reported in publicly available literature | ~5 hours[4] | ~9 hours (effective)[3][5] | ~16 hours[6] |
| Metabolism | Not reported in publicly available literature | Hepatic (CYP2C9, CYP3A4)[2][7] | Hepatic[8] | Hepatic (CYP3A4)[6] |
Clinical Efficacy in Pulmonary Arterial Hypertension (PAH)
A key measure of efficacy in PAH clinical trials is the improvement in the six-minute walk distance (6MWD), which reflects a patient's exercise capacity.
| Drug | Clinical Trial | Improvement in 6MWD (placebo-corrected) |
| Bosentan | BREATHE-1 | +44 meters[9] |
| Ambrisentan | ARIES-1 & 2 | +31 to +59 meters[10] |
| Macitentan | SERAPHIN | +22 meters[11][12] |
It is important to note that direct head-to-head clinical trials comparing these ERAs are limited, and the patient populations and trial designs may vary.
The Elephant in the Lab: Reproducibility of Preclinical Research
The therapeutic potential of any new compound, including this compound, can only be reliably assessed if the initial preclinical findings are reproducible. Reproducibility is the cornerstone of scientific progress, ensuring that findings are not the result of chance, bias, or specific laboratory conditions.
Unfortunately, a lack of reproducibility is a significant challenge in preclinical research. Studies have shown that a substantial proportion of published preclinical findings cannot be replicated by other laboratories, leading to wasted resources and delays in the development of new therapies.
Key Factors Influencing Reproducibility:
-
Detailed Experimental Protocols: Incomplete or ambiguous methodological descriptions are a major barrier to replication.
-
Biological Reagents and Materials: Variability in cell lines, antibodies, and other biological materials can lead to different results.
-
Animal Models: Differences in animal strain, age, sex, and housing conditions can significantly impact experimental outcomes.
-
Data Analysis and Reporting: Selective reporting of positive results and inappropriate statistical analysis can create a misleading picture of a compound's efficacy.
The workflow for ensuring reproducible preclinical research should be a systematic and transparent process.
Experimental Protocols: Foundational Assays in ERA Development
To facilitate a deeper understanding and encourage the replication of findings, this section outlines the general methodologies for key experiments used in the characterization of ERAs.
Endothelin Receptor Binding Assay
This assay is used to determine the affinity of a compound for the ETa and ETb receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either ETa or ETb receptors are prepared from cultured cells or tissues.
-
Radioligand Incubation: The membranes are incubated with a radiolabeled endothelin peptide (e.g., [¹²⁵I]-ET-1) in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by filtration. The radioactivity of the filters is then measured using a gamma counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to block endothelin-induced increases in intracellular calcium, a key signaling event downstream of ET receptor activation.
Methodology:
-
Cell Culture: Cells expressing ETa or ETb receptors are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.[13][14][15]
-
Compound Incubation: The cells are pre-incubated with the test compound.
-
Stimulation and Measurement: The cells are then stimulated with an endothelin peptide, and the change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[13][14][15]
The signaling pathway leading to intracellular calcium release upon ET-1 binding is a critical mechanism of action for ERAs.
Isolated Tissue Contraction Assay (e.g., Guinea Pig Trachea)
This ex vivo assay assesses the functional effect of a compound on tissue contraction induced by endothelin.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution.[16][17]
-
Contraction Induction: The tissue is contracted by the addition of endothelin-1.
-
Compound Application: The test compound is added to the bath to assess its ability to relax the pre-contracted tissue or to prevent contraction when added before endothelin-1.
-
Measurement: The force of contraction is measured using a force transducer.
Conclusion and Future Directions
This compound presents as a promising investigational dual endothelin receptor antagonist based on its initial pharmacological profile. However, the absence of publicly available data on its cross-laboratory reproducibility and direct comparisons with approved ERAs highlights a critical gap in its preclinical development. For researchers and drug developers, this underscores the imperative to champion and adhere to principles of rigorous and transparent research.
Moving forward, the scientific community must continue to advocate for and implement practices that enhance the reproducibility of preclinical findings. This includes the publication of detailed experimental protocols, the use of well-characterized reagents, and the transparent reporting of all data, including negative results. By embracing these principles, we can accelerate the translation of promising preclinical candidates into effective and safe therapies for patients in need.
References
- 1. Effect of a novel bifunctional endothelin receptor antagonist, IRL 3630A, on guinea pig respiratory mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Bosentan - Wikipedia [en.wikipedia.org]
- 5. squarepharma.com.bd [squarepharma.com.bd]
- 6. tandfonline.com [tandfonline.com]
- 7. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macitentan in pulmonary arterial hypertension: The SERAPHIN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SERAPHIN Trial | OPSUMIT® (macitentan) HCP [opsumithcp.com]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
Comparing the safety profiles of IRL-3630 and other endothelin antagonists
A comprehensive review of the safety profiles of established endothelin receptor antagonists (ERAs) is crucial for researchers and drug development professionals. While inquiries have been made regarding a compound designated as IRL-3630, there is currently no publicly available information on its safety profile or clinical development. Therefore, this guide provides a comparative analysis of the safety profiles of three widely used ERAs: bosentan, ambrisentan, and macitentan, supported by data from clinical trials and meta-analyses.
Executive Summary
Endothelin receptor antagonists are a class of drugs primarily used in the treatment of pulmonary arterial hypertension (PAH). They function by blocking the effects of endothelin, a potent vasoconstrictor. While effective, these agents are associated with distinct safety profiles that warrant careful consideration. The most common adverse effects observed with this class of drugs include hepatotoxicity, peripheral edema, and anemia. This guide details these and other adverse events, providing comparative data to aid in the evaluation of these therapeutic alternatives.
Comparative Safety Data
The following table summarizes the key adverse events associated with bosentan, ambrisentan, and macitentan, with quantitative data derived from meta-analyses and large-scale clinical trials.
| Adverse Event | Bosentan | Ambrisentan | Macitentan |
| Hepatotoxicity (Elevated Liver Enzymes) | Higher risk; requires monthly monitoring. A meta-analysis showed a significantly increased risk of abnormal liver function compared to placebo.[1][2][3] | Lower risk compared to bosentan. One meta-analysis suggested a significantly decreased risk of abnormal liver function.[1][2][3] | Low risk, similar to placebo in some studies.[4][5] |
| Peripheral Edema | Increased risk.[1][2][3] | Higher risk compared to other ERAs.[1][2][3] | Lower risk compared to ambrisentan.[1][2] |
| Anemia/Hemoglobin Decrease | Increased risk.[1][2][3] | Lower risk compared to bosentan and macitentan.[1][2][3] | Increased risk.[1][2][3] |
| Headache | Common side effect.[6] | Common side effect. | Common side effect.[7] |
| Nasal Congestion/Nasopharyngitis | Reported side effect. | Common side effect.[8] | Reported side effect.[7] |
| Flushing | Reported side effect.[6] | Common side effect.[9] | Reported side effect.[10] |
| Drug Interactions | Inducer of CYP3A4 and CYP2C9, leading to multiple significant drug interactions.[11] | Fewer significant drug-drug interactions compared to bosentan. | Substrate of CYP3A4; strong inhibitors or inducers can alter its concentration.[10] |
| Teratogenicity | Contraindicated in pregnancy.[12] | Contraindicated in pregnancy.[9] | Contraindicated in pregnancy.[10][12] |
Key Experimental Protocols
The safety assessment of a new endothelin antagonist, hypothetically including a compound like this compound, would involve a series of standardized preclinical and clinical studies designed to identify potential toxicities.
Preclinical Toxicology Studies
These studies are conducted in animal models to assess the safety of a drug before it is administered to humans.
-
Single-Dose and Dose-Ranging Studies: To determine the maximum tolerated dose and to identify acute toxicities.
-
Repeated-Dose Toxicity Studies: To evaluate the toxicological profile of the drug after long-term exposure. These studies are crucial for identifying target organ toxicity.
-
Safety Pharmacology: To assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: A battery of tests to determine if the drug can cause genetic mutations or chromosomal damage.
-
Reproductive and Developmental Toxicology Studies: To evaluate the potential for adverse effects on fertility, fetal development (teratogenicity), and postnatal development.
-
Carcinogenicity Studies: Long-term studies to assess the tumor-forming potential of the drug, typically required for drugs intended for chronic use.
Clinical Trials
Human trials are conducted in phases to further evaluate the safety and efficacy of a new drug.
-
Phase I: The first in-human studies, typically in a small group of healthy volunteers, to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.
-
Phase II: Studies in a larger group of patients to evaluate the drug's efficacy and to further assess its safety.
-
Phase III: Large, multicenter trials to confirm the drug's efficacy, monitor side effects, and compare it to commonly used treatments.
-
Phase IV: Post-marketing studies to gather additional information on the drug's risks, benefits, and optimal use in a broader population.
Visualizing Key Pathways and Processes
Endothelin Signaling Pathway
The following diagram illustrates the signaling pathway of endothelin-1 (ET-1) and the points of intervention for endothelin receptor antagonists. ET-1 binds to two receptor subtypes, ET-A and ET-B, on smooth muscle cells, leading to vasoconstriction. ERAs block these receptors, leading to vasodilation.
Caption: Endothelin-1 signaling and points of ERA intervention.
Preclinical Safety Assessment Workflow for a New Endothelin Antagonist
This diagram outlines a typical workflow for the preclinical safety and toxicology evaluation of a novel endothelin antagonist.
Caption: Preclinical safety assessment workflow for a new ERA.
Conclusion
The selection of an endothelin receptor antagonist requires a thorough understanding of its safety profile in relation to its therapeutic benefits. Bosentan, ambrisentan, and macitentan each present a unique set of potential adverse effects that must be carefully managed and monitored. While bosentan carries a higher risk of hepatotoxicity, ambrisentan is more frequently associated with peripheral edema, and both bosentan and macitentan have been linked to an increased risk of anemia. For any new entrant into this class, such as the hypothetical this compound, a rigorous preclinical and clinical safety evaluation will be paramount to defining its place in the therapeutic landscape. Researchers and clinicians must remain vigilant in monitoring for adverse events and stay informed of the evolving safety data for these important therapies.
References
- 1. fda.gov [fda.gov]
- 2. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]
- 3. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 4. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA steps back from preclinical primate testing amid wider regulatory shift - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. researchgate.net [researchgate.net]
- 7. FDA guidance would cut back on using monkeys for safety testing of monoclonal antibodies | RAPS [raps.org]
- 8. FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH M3 R2 approaches for exploratory studies | TRACER CRO [tracercro.com]
Benchmarking IRL-3630's Potential in Alzheimer's Disease Animal Models Against Current Standards of Care
A Comparative Analysis Based on a Representative Endothelin Receptor Antagonist
Introduction
IRL-3630 is a bifunctional endothelin receptor antagonist. While direct preclinical studies of this compound in Alzheimer's disease (AD) animal models are not publicly available, a compelling body of research supports the therapeutic potential of targeting the endothelin system in neurodegenerative disorders. In Alzheimer's disease, the potent vasoconstrictor endothelin-1 (ET-1) is upregulated, contributing to the chronic reduction of cerebral blood flow, a key pathological feature of the disease.[1] Endothelin receptor antagonists are hypothesized to counteract this vasoconstriction, thereby improving cerebral microcirculation and potentially mitigating downstream neurodegenerative processes.[1][2]
This guide provides a comparative analysis of the potential efficacy of an this compound-like compound against current standards of care for Alzheimer's disease in preclinical animal models. Due to the absence of specific data for this compound in this indication, this comparison utilizes data from bosentan, a well-characterized dual endothelin receptor (ETA/ETB) antagonist, as a proxy to represent the therapeutic class. This allows for a foundational, albeit indirect, benchmark against established treatments such as memantine, donepezil, and the more recent anti-amyloid monoclonal antibodies, aducanumab and lecanemab.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of preclinical studies for a representative endothelin receptor antagonist and current standard-of-care Alzheimer's disease therapies in various animal models.
Table 1: Efficacy of a Representative Endothelin Receptor Antagonist (Bosentan) in an Alzheimer's Disease Animal Model
| Compound | Animal Model | Dosage | Duration | Key Efficacy Endpoints | Outcome |
| Bosentan | Tg2576 (APP overexpressing mice) | 100 mg/kg/day | 4 months | Endothelium-dependent aortic and carotid vasorelaxation | Significantly preserved endothelial function compared to untreated Tg2576 mice.[3] |
Table 2: Efficacy of Standard-of-Care Alzheimer's Disease Therapies in Animal Models
| Compound | Animal Model | Dosage | Duration | Key Efficacy Endpoints | Outcome |
| Memantine | Tg4-42 mouse model | Chronic oral | 4 months | Hippocampal CA1 neuron loss, learning and memory (Morris water maze, novel object recognition) | Diminished neuron loss and rescued learning and memory performance.[2] |
| 3xTg-AD mice | Not specified | Not specified | Soluble and insoluble Aβ levels, total and hyperphosphorylated tau | Reduced soluble Aβ levels in early pathology and reduced total and hyperphosphorylated tau.[4] | |
| APP/PS1 Tg mice | Not specified | 4 months | Cognitive performance (object recognition), amyloid plaque burden | Improved cognitive performance and reduced plaque burden.[5] | |
| Donepezil | Tg2576 mice | 4 mg/kg | 6 months | Soluble Aβ peptides, Aβ plaque number and burden, synaptic density | Significantly reduced soluble Aβ, plaque deposition, and increased synaptic density.[6][7] |
| Scopolamine-induced memory impairment model (mice) | 3 mg/kg | Not specified | Learning and memory (Y-maze) | Ameliorated scopolamine-induced memory impairment.[8] | |
| Aducanumab (murine analog) | Tg2576 mice | Chronic dosing | 13 weeks | Insoluble Aβ and amyloid plaques in the brain | Significant reductions in insoluble Aβ and amyloid plaques.[9] |
| Lecanemab (murine analog) | Arctic transgenic mice | Not specified | Not specified | Brain soluble Aβ protofibril levels | Reduced levels by 42% in the brain and 53% in the cerebrospinal fluid.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
Bosentan in Tg2576 Mice
-
Animal Model: Tg2576 mice, which overexpress a mutant form of the human amyloid precursor protein (APP), leading to age-dependent development of amyloid plaques.[3]
-
Dosing Regimen: Bosentan was administered in the chow at a dose of 100 mg/kg/day for 4 months, starting at 3 months of age.[3]
-
Efficacy Endpoint Measurement: At 7 months of age, mice were sacrificed, and the thoracic aorta and carotid arteries were isolated. Endothelium-dependent vasorelaxation was assessed in vitro by measuring the response to acetylcholine in organ chambers.[3]
Memantine in Tg4-42 Mice
-
Animal Model: Tg4-42 mice, which express a truncated form of amyloid-beta (Aβ4-42), leading to neurodegeneration and cognitive deficits.[2]
-
Dosing Regimen: Memantine was administered orally for 4 months.[2]
-
Efficacy Endpoint Measurement:
Donepezil in Tg2576 Mice
-
Dosing Regimen: Donepezil was administered at doses of 2 or 4 mg/kg for 6 months.[7]
-
Efficacy Endpoint Measurement:
-
Biochemical Analysis: Soluble Aβ1-40 and Aβ1-42 levels in brain tissue were measured by ELISA.[7]
-
Histopathology: Aβ plaque density was quantified using immunohistochemistry.[6]
-
Synaptic Density: Synaptic density in the molecular layer of the dentate gyrus was determined by electron microscopy.[6][7]
-
Aducanumab in Tg2576 Mice
-
Animal Model: Aged Tg2576 mice.[9]
-
Dosing Regimen: A murine analog of aducanumab was administered weekly by intravenous injection for 13 weeks or 6 months.[9]
-
Efficacy Endpoint Measurement:
Lecanemab in Arctic Transgenic Mice
-
Animal Model: Arctic transgenic mice, which develop Aβ protofibrils.[10]
-
Dosing Regimen: The murine precursor to lecanemab was administered to the animals.[10]
-
Efficacy Endpoint Measurement:
-
Biochemical Analysis: Levels of soluble Aβ protofibrils in the brain and cerebrospinal fluid were measured.[10]
-
Visualizations
The following diagrams illustrate the proposed signaling pathway for endothelin receptor antagonism in Alzheimer's disease and a typical experimental workflow for preclinical evaluation.
Caption: Proposed mechanism of this compound in Alzheimer's disease.
Caption: General experimental workflow for preclinical drug evaluation.
References
- 1. Alzheimer preclinical model for the evaluation of cognitive-enhancing drugs - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosentan preserves endothelial function in mice overexpressing APP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memantine Leads to Behavioral Improvement and Amyloid Reduction in Alzheimer’s-Disease-Model Transgenic Mice Shown as by Micromagnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 7. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The animal research behind a new Alzheimer's drug lecanemab [understandinganimalresearch.org.uk]
Independent Verification of IRL-3630's Mechanism of Action: A Comparative Guide
This guide provides an independent verification of the mechanism of action for IRL-3630, a novel bifunctional endothelin receptor antagonist. Through a comprehensive comparison with other commercially available endothelin receptor antagonists, this document offers researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols.
Introduction to this compound and the Endothelin System
This compound is a potent, non-peptide antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to ETA and ETB receptors.[1][2] Activation of ETA receptors, located on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation.[3] ETB receptors are found on both endothelial and smooth muscle cells.[1] On endothelial cells, ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in clearing circulating ET-1.[1][2] On smooth muscle cells, ETB activation can also contribute to vasoconstriction.[1]
IRL-3630A has demonstrated highly balanced affinities for human ETA and ETB receptors, suggesting its potential therapeutic utility in diseases characterized by endothelin system dysregulation, such as pulmonary arterial hypertension.[4]
Comparative Analysis of Endothelin Receptor Antagonists
The therapeutic landscape for conditions involving the endothelin system includes dual receptor antagonists and selective ETA receptor antagonists.[4] This section compares the in vitro potency of this compound with other notable antagonists.
Table 1: Comparison of Receptor Binding Affinities (Ki) and Potencies (IC50)
| Compound | Target Receptor(s) | Ki (nM) | IC50 (nM) | Selectivity |
| IRL-3630A | ETA / ETB | ETA: 1.5ETB: 1.2 | - | Bifunctional |
| Bosentan | ETA / ETB | ETA: 4.7ETB: 95 | - | ~20-fold for ETA |
| Macitentan | ETA / ETB | - | ETA: 0.5ETB: 391 | ~780-fold for ETA |
| Ambrisentan | ETA selective | - | - | Highly selective for ETA |
| Zibotentan (ZD4054) | ETA selective | - | ETA: 21ETB: No activity | Highly selective for ETA |
| BQ-123 | ETA selective | - | ETA: 7.3 | Selective for ETA |
Ki and IC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Signaling Pathway of Endothelin Receptor Activation
The binding of endothelin-1 to its receptors initiates a cascade of intracellular events. The diagram below illustrates the primary signaling pathway leading to vasoconstriction.
Caption: Endothelin-1 signaling pathway and the antagonistic action of this compound.
Experimental Protocols for Mechanism of Action Verification
To independently verify the mechanism of action of this compound, two key experiments are outlined below. These protocols are based on standard methodologies used in the characterization of endothelin receptor antagonists.
Radioligand Binding Assay for Receptor Affinity Determination
This assay determines the binding affinity (Ki) of a compound for its target receptor.
Objective: To quantify the affinity of this compound for ETA and ETB receptors and compare it to other antagonists.
Methodology:
-
Membrane Preparation: Cell membranes expressing either human ETA or ETB receptors are prepared.
-
Binding Reaction: Membranes are incubated with a radiolabeled endothelin ligand (e.g., [125I]ET-1) and varying concentrations of the unlabeled antagonist (this compound or comparator).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining receptor binding affinity.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist.[5]
Objective: To assess the functional antagonism of this compound on ET-1-induced calcium mobilization.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing ETA or ETB receptors are cultured in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[6]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or a comparator antagonist.
-
Agonist Stimulation: Endothelin-1 is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in [Ca2+]i, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[6]
-
Data Analysis: The ability of the antagonist to inhibit the ET-1-induced calcium response is quantified, and an IC50 value is determined.
Caption: Workflow for the intracellular calcium mobilization assay.
Guinea Pig Tracheal Contraction Assay
This ex vivo assay assesses the functional effect of an antagonist on smooth muscle contraction.
Objective: To evaluate the ability of this compound to inhibit endothelin-1-induced tracheal smooth muscle contraction.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution at 37°C, gassed with 95% O2 and 5% CO2.[7]
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Antagonist Incubation: Tissues are incubated with this compound or a comparator antagonist.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to endothelin-1 is generated.
-
Measurement: The isometric contraction of the tracheal rings is recorded.
-
Data Analysis: The potency of endothelin-1 in the absence and presence of the antagonist is compared to determine the antagonist's inhibitory effect.
Conclusion
The available data indicates that this compound is a potent, bifunctional endothelin receptor antagonist with balanced affinity for both ETA and ETB receptors. This profile distinguishes it from selective ETA antagonists and dual antagonists with a preference for the ETA receptor. The experimental protocols outlined in this guide provide a framework for the independent verification of these properties and for a comprehensive comparison with other endothelin receptor antagonists. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in relevant disease models.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are ETB antagonists and how do they work? [synapse.patsnap.com]
- 3. rpsg.org.uk [rpsg.org.uk]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Mobilization of intracellular calcium by endothelin in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea [mdpi.com]
Assessing the Long-Term Efficacy of Dual Endothelin Receptor Antagonism: A Comparative Analysis
A comprehensive review of the sustained effects of dual endothelin receptor antagonists, using available data as a proxy for IRL-3630, versus selective endothelin receptor antagonists in various chronic disease models. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of long-term efficacy, supported by experimental data and detailed methodologies.
While specific long-term efficacy data for the novel bifunctional endothelin receptor antagonist this compound is not yet publicly available, its mechanism as a dual antagonist of both endothelin-A (ET-A) and endothelin-B (ET-B) receptors allows for a comparative assessment against selective ET-A and ET-B receptor antagonists. This guide synthesizes findings from long-term preclinical and clinical studies of other dual and selective endothelin receptor antagonists to provide insights into the potential long-term therapeutic profile of compounds like this compound.
The endothelin system plays a critical role in vasoconstriction, cell proliferation, and fibrosis, making it a key target in various cardiovascular and renal diseases.[1][2][3] Endothelin-1 (ET-1) exerts its effects through two primary receptor subtypes: ET-A receptors, which predominantly mediate vasoconstriction and cell growth, and ET-B receptors, which have more complex roles, including vasodilation via nitric oxide and prostacyclin release from endothelial cells, as well as vasoconstriction in smooth muscle cells and clearance of circulating ET-1.[1][3][4] The rationale for dual antagonism lies in the potential for a more comprehensive blockade of the endothelin system, which may offer therapeutic advantages over selective antagonism.
Comparative Efficacy in Preclinical Models of Chronic Diseases
Long-term studies in animal models of chronic heart failure (CHF) and chronic kidney disease (CKD) have provided valuable data on the comparative efficacy of dual versus selective endothelin receptor antagonists.
Chronic Heart Failure
In a 23-week study using a mouse model of myocardial infarction-induced heart failure, both a selective ET-A antagonist and a non-selective ET-A/ET-B antagonist demonstrated only slight improvements in cardiac function, with no significant effects on left ventricular dimensions or hypertrophy.[1] However, the non-selective antagonist was more effective in reducing myocyte cross-sectional area.[1] Another study in a rat model of CHF showed that long-term (3-month) treatment with either the selective ET-A antagonist BQ-123 or the dual antagonist SB209670 markedly improved survival and attenuated adverse molecular changes in the failing heart, including the expression of genes associated with cardiac hypertrophy and calcium handling.[2]
Chronic Kidney Disease
Preclinical studies in models of diabetic kidney disease have shown that selective ET-A receptor antagonism can reduce proteinuria and protect kidney function.[3] In a humanized mouse model of sickle cell disease-associated nephropathy, long-term treatment with the selective ET-A antagonist ambrisentan provided robust renal protection, preserving glomerular filtration rate and preventing proteinuria and glomerulosclerosis.[5][6] Notably, combined ET-A and ET-B receptor antagonism in the same model offered less protection than selective ET-A antagonism alone, suggesting that in this specific context, targeting the ET-A receptor is of primary importance.[5][6]
Insights from Long-Term Clinical Trials
Clinical trials in human patients have further illuminated the long-term effects of endothelin receptor antagonists in various chronic conditions.
Resistant Hypertension
The PRECISION clinical trial investigated the long-term efficacy and safety of the dual endothelin receptor antagonist aprocitentan in patients with resistant hypertension. The study demonstrated that aprocitentan effectively lowered blood pressure over the long term, with a favorable safety profile.[4][7][8] The reduction in office systolic blood pressure was sustained for the 32-week duration of the trial.[8]
Early Atherosclerosis
A 6-month clinical trial in patients with early coronary atherosclerosis found that treatment with the selective ET-A receptor antagonist atrasentan significantly improved coronary microvascular endothelial function compared to placebo.[9] This suggests a beneficial role for selective ET-A antagonism in the long-term management of endothelial dysfunction.
Quantitative Data Summary
The following tables summarize key quantitative data from the cited long-term studies, comparing the effects of dual and selective endothelin receptor antagonists.
Table 1: Long-Term Efficacy in Preclinical Models of Chronic Heart Failure
| Parameter | Animal Model | Treatment Group | Duration | Key Findings | Reference |
| Ejection Fraction (EF) | Mouse (MI-induced HF) | Selective ET-A Antagonist | 23 weeks | Slight increase, no significant effect on LV dimensions | [1] |
| Dual ET-A/ET-B Antagonist | 23 weeks | Slight increase, significant decrease in myocyte cross-sectional area | [1] | ||
| Survival | Rat (CHF) | Selective ET-A Antagonist (BQ-123) | 3 months | Markedly improved survival | [2] |
| Dual ET-A/ET-B Antagonist (SB209670) | 3 months | Markedly improved survival | [2] | ||
| Cardiac Gene Expression | Rat (CHF) | Selective ET-A Antagonist (BQ-123) | 3 months | Normalized expression of markers for failing hearts | [2] |
| Dual ET-A/ET-B Antagonist (SB209670) | 3 months | Normalized expression of markers for failing hearts | [2] |
Table 2: Long-Term Efficacy in Preclinical Models of Chronic Kidney Disease
| Parameter | Animal Model | Treatment Group | Duration | Key Findings | Reference |
| Proteinuria | Diabetic Rats | Selective ET-A Antagonist (Darusentan) | 36 weeks | Reduced daily protein excretion by >50% | [3] |
| Glomerular Filtration Rate (GFR) | Sickle Cell Disease Mice | Selective ET-A Antagonist (Ambrisentan) | 10 weeks | Preserved GFR at control levels | [5][6] |
| Dual ET-A/ET-B Antagonist | 10 weeks | Less renal protection than selective ET-A antagonism | [5][6] |
Table 3: Long-Term Efficacy in Clinical Trials
| Parameter | Disease | Treatment Group | Duration | Key Findings | Reference |
| Office Systolic Blood Pressure | Resistant Hypertension | Dual ET-A/ET-B Antagonist (Aprocitentan) | 32 weeks | Sustained reduction in blood pressure | [8] |
| Coronary Blood Flow (% change) | Early Atherosclerosis | Selective ET-A Antagonist (Atrasentan) | 6 months | Significant improvement (39.67%) compared to placebo (-2.22%) | [9] |
Experimental Protocols
Long-Term Study in a Mouse Model of Heart Failure[1]
-
Animal Model: Myocardial infarction (MI) was induced in mice by permanent ligation of the left anterior descending coronary artery.
-
Treatment Groups: Seven days post-MI, mice were randomized to receive a selective ET-A antagonist, a non-selective ET-A/ET-B antagonist, or a vehicle control.
-
Administration: Drugs were administered for 23 weeks.
-
Efficacy Endpoints: Cardiac function and left ventricular dimensions were assessed by echocardiography at baseline and throughout the treatment period. Hemodynamic measurements were also performed.
-
Histological Analysis: At the end of the study, hearts and livers were collected for histological analysis, including measurement of interstitial collagen fraction and myocyte cross-sectional area.
PRECISION Clinical Trial for Resistant Hypertension[4][7][8]
-
Study Design: A multi-part, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with resistant hypertension, defined as uncontrolled blood pressure despite treatment with three or more antihypertensive drugs, including a diuretic.
-
Treatment Phases:
-
A 4-week double-blind period where patients were randomized to receive aprocitentan (12.5 mg or 25 mg) or placebo.
-
A 32-week single-blind period where all patients received aprocitentan 25 mg.
-
A 12-week double-blind withdrawal period where patients were re-randomized to aprocitentan 25 mg or placebo.
-
-
Primary Endpoint: Change from baseline in sitting systolic blood pressure at week 4.
-
Secondary Endpoints: Changes in 24-hour ambulatory blood pressure and long-term efficacy up to week 48.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided in DOT language.
Caption: Endothelin-1 signaling and points of antagonism.
References
- 1. Long-term effects of selective and nonselective endothelin receptor antagonists in mice with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term endothelin receptor antagonist administration improves alterations in expression of various cardiac genes in failing myocardium of rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Endothelin-A Receptor Antagonism Provides Robust Renal Protection in Humanized Sickle Cell Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Endothelin-A Receptor Antagonism Provides Robust Renal Protection in Humanized Sickle Cell Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Endothelin Receptor Antagonist Effective in Resistant Hypertension: PRECISION | tctmd.com [tctmd.com]
- 9. Long-term administration of endothelin receptor antagonist improves coronary endothelial function in patients with early atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Studies on Dual Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical data for three prominent dual endothelin receptor antagonists (ERAs): bosentan, macitentan, and aprocitentan. The information is intended to offer a comparative overview of their efficacy, pharmacokinetics, and safety profiles in various preclinical models, aiding in the evaluation and strategic planning of research and development endeavors in this therapeutic area.
Endothelin Signaling Pathway
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1), the most potent vasoconstrictor known, exerts its effects by binding to two G-protein coupled receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell growth. ETB receptors, located on both endothelial and smooth muscle cells, have a more complex role, mediating both vasoconstriction and vasodilation (through the release of nitric oxide and prostacyclin), as well as clearance of circulating ET-1. Dual ERAs competitively inhibit the binding of ET-1 to both ETA and ETB receptors, thereby blocking the downstream signaling pathways that contribute to various cardiovascular pathologies.
Endothelin signaling pathway and the action of dual antagonists.
Preclinical Efficacy in Hypertension Models
The antihypertensive effects of bosentan, macitentan, and aprocitentan have been evaluated in several well-established rat models of hypertension. The data presented below summarizes their efficacy in reducing mean arterial pressure (MAP).
| Compound | Animal Model | Dose | Route of Administration | Change in Mean Arterial Pressure (mmHg) | Reference |
| Bosentan | Fructose-Fed Hypertensive Rats | 100 mg/kg/day | Oral (in diet) | Reversed increase in blood pressure | [1] |
| Spontaneously Hypertensive Rats (SHR) | 100 mg/kg/day | Oral (in food) | No significant effect on blood pressure development | [2] | |
| Aortic Constriction-Induced Hypertensive Rats | 50 mg/kg & 100 mg/kg | Perorally | Significant and dose-dependent restoration of hemodynamic parameters | [3] | |
| Macitentan | Dahl Salt-Sensitive Hypertensive Rats | 30 mg/kg | Oral | Further decreased MAP by 19 mmHg on top of bosentan (100 mg/kg) | [4] |
| SU5416/Hypoxia-Induced Pulmonary Hypertensive Rats | 30 mg/kg/day | Oral | Reversed high right ventricular systolic pressure | [5] | |
| Aprocitentan | DOCA-Salt Hypertensive Rats | 10, 30, 100 mg/kg | Oral (single dose) | Dose-dependent and long-lasting decrease in blood pressure | [6] |
| Spontaneously Hypertensive Rats (SHR) | 10, 30, 100 mg/kg | Oral (single dose) | Dose-dependent decrease in blood pressure | [6] |
Preclinical Pharmacokinetic Profiles
The pharmacokinetic properties of dual ERAs are critical for determining their dosing regimens and predicting their clinical behavior. The following tables summarize key pharmacokinetic parameters for bosentan, macitentan, and aprocitentan in various preclinical species.
Bosentan
| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Bioavailability (%) | Reference |
| Healthy Adults | 125 mg | Oral | ~3 | ~1000 | ~5.4 | ~50 | [7][8] |
Macitentan
| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Bioavailability (%) | Reference |
| Rat (Male) | 3 mg/kg | Oral | 6-16 | - | 1.9-3.8 | 53 | [9] |
| Dog | 3 mg/kg | Oral | 2 | - | 3.9-4.3 | 74-86 | [9][10] |
| Healthy Humans | 300 mg | Oral | 8-30 | - | ~16 | Not determined | [11] |
Aprocitentan
| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Bioavailability (%) | Reference |
| Healthy Humans | 25 mg | Oral | 3-9 | - | ~44 | Not determined | [12] |
Preclinical Safety and Toxicology
Preclinical safety evaluation is essential for identifying potential adverse effects. Teratogenicity has been identified as a class effect for endothelin receptor antagonists.
| Compound | Species | Key Findings | Reference |
| Bosentan | Rats | No effect on blood pressure in young, developing SHRs. | [2] |
| ACTH-treated Rats | No effect on blood pressure or metabolic parameters at a dose that attenuated ET-1 induced pressure increase. | [13] | |
| Macitentan | Rats & Rabbits | Teratogenic effects observed. | [10] |
| Aprocitentan | - | Preclinical studies indicated a potential for teratogenicity. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of dual endothelin receptor antagonists.
In Vivo Models of Hypertension
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model is widely used to induce a state of low-renin, salt-sensitive hypertension, which is relevant to certain forms of human hypertension.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Outcome: A sustained increase in blood pressure is typically observed within a few weeks.[14] This model is associated with cardiovascular and renal damage, including hypertrophy and fibrosis.[14]
Blood Pressure Measurement
Implantable Radio-Telemetry
This is considered the gold standard for chronic, continuous, and direct blood pressure measurement in conscious, unrestrained animals.[16][17]
-
Device: A pressure-sensing catheter connected to a radio transmitter.
-
Surgical Implantation:
-
Data Acquisition: Blood pressure and heart rate are continuously monitored and transmitted to a receiver, allowing for the collection of data without handling or restraining the animals.[18]
In Vitro Assays
Radioligand Binding Assay
This assay is used to determine the affinity and selectivity of a compound for its target receptor.
-
Principle: Measures the ability of an unlabeled compound (the dual ERA) to compete with a radiolabeled ligand for binding to endothelin receptors.
-
Procedure:
-
Membrane preparations from cells or tissues expressing ETA and ETB receptors are incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1).[19][20]
-
Increasing concentrations of the unlabeled test compound are added to the incubation.[20]
-
After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand by filtration.[19][20]
-
The radioactivity on the filters is quantified, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[20]
-
-
Outcome: The IC50 value is used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.
Isolated Aortic Ring Assay
This ex vivo assay assesses the functional effect of a compound on vascular tone.
-
Principle: Measures the ability of a dual ERA to inhibit the vasoconstriction induced by ET-1 in isolated segments of the aorta.
-
Procedure:
-
The thoracic aorta is excised from a rat and cut into rings of 1-2 mm in length.[21]
-
The aortic rings are mounted in an organ bath containing a physiological salt solution and connected to a force transducer to measure isometric tension.
-
The rings are pre-contracted with a vasoconstrictor, such as phenylephrine or potassium chloride.
-
ET-1 is added to elicit a contractile response.
-
The assay is repeated in the presence of varying concentrations of the dual ERA to determine its inhibitory effect on the ET-1-induced contraction.
-
-
Outcome: The potency of the antagonist is determined by its ability to shift the concentration-response curve of ET-1 to the right.
Experimental Workflow
The preclinical development of a dual endothelin receptor antagonist typically follows a structured workflow, from initial in vitro screening to in vivo efficacy and safety evaluation.
Preclinical development workflow for dual ERAs.
References
- 1. Bosentan reduces blood pressure and the target-organ damage induced by a high-fructose diet in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic endothelin receptor antagonist treatment of young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel dual endothelin receptor antagonist macitentan reverses severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aprocitentan: A new development of resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and clinical profile of a novel formulation of bosentan in children with pulmonary arterial hypertension: the FUTURE-1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The endothelin receptor antagonist macitentan for the treatment of pulmonary arterial hypertension: A cross‐species comparison of its cytochrome P450 induction pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Macitentan: entry-into-humans study with a new endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-dose pharmacokinetics, safety, and tolerability of the dual endothelin receptor antagonist aprocitentan in subjects with moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adrenocorticotrophic hormone-induced hypertension in the rat: effects of the endothelin antagonist bosentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Safe Disposal of IRL-3630: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like IRL-3630 is a critical component of laboratory safety and regulatory compliance. This document provides essential information and step-by-step guidance for the safe handling and disposal of this compound, an endothelin receptor antagonist used in research. Adherence to these procedures is vital to protect personnel and the environment.
Quantitative Data Summary
While a comprehensive Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available, the following table summarizes its known characteristics based on available research documentation.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Compound 3 |
| Mechanism of Action | ETA/ETB antagonist[1][2] |
| Primary Research Area | Inflammation/Immunology[1] |
Experimental Protocols: Standard Disposal Procedure for Investigational Compounds
The following protocol outlines the standard procedure for the disposal of non-DEA controlled investigational drugs and pharmaceutical substances, which should be applied to this compound.
1. Personnel Training:
-
All laboratory personnel designated to handle chemical waste must be up-to-date on institutional and national chemical waste management training.
2. Container Selection and Preparation:
-
Select a waste container that is compatible with the physical and chemical properties of this compound (e.g., glass or high-density polyethylene).
-
The container must be in good condition, leak-proof, and have a secure, tight-fitting cap.
3. Waste Labeling:
-
Affix a "HAZARDOUS WASTE" label to the container.
-
Clearly and completely fill out the label with the following information:
-
Principal Investigator's Name
-
Laboratory Location (Building and Room Number)
-
Contact Phone Number
-
Chemical Name: "this compound" (no abbreviations)
-
Concentration/Percentage (if in solution)
-
4. Waste Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the container remains closed at all times, except when adding waste.
-
Segregate the waste container from incompatible materials.
5. Disposal Request and Pickup:
-
Once the container is full or the project is complete, submit a chemical waste disposal request to your institution's Environmental Health and Safety (EHS) department.
-
Follow the specific procedures provided by your EHS office for pickup.
6. Record Keeping:
-
Maintain a copy of the completed waste disposal request form for your records. The date of pickup by EHS is considered the disposal date.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Signaling Pathway Context
As an ETA/ETB antagonist, this compound acts on the endothelin signaling pathway. A simplified diagram of this pathway is provided below to contextualize the compound's mechanism of action.
References
Personal protective equipment for handling IRL-3630
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
